Product packaging for Mivotilate(Cat. No.:CAS No. 126164-80-5)

Mivotilate

Cat. No.: B8069014
CAS No.: 126164-80-5
M. Wt: 330.5 g/mol
InChI Key: WOUUWUGULFOVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mivotilate is an aromatic amide, an isopropyl ester and a secondary carboxamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3S3 B8069014 Mivotilate CAS No. 126164-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUUWUGULFOVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156348
Record name Mivotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130112-42-4, 126164-80-5
Record name 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130112-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivotilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVOTILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mivotilate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is an experimental synthetic compound demonstrating significant hepatoprotective properties. Its primary mechanism of action centers on the suppression of cytochrome P450 2E1 (CYP2E1), a key enzyme involved in the metabolic activation of numerous hepatotoxins. Emerging evidence also points to the involvement of the Aryl Hydrocarbon Receptor (AHR) and the Yes-associated protein (YAP) signaling pathway in mediating its regenerative effects. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its effects on CYP2E1 expression, associated signaling pathways, and summarizing key experimental findings and methodologies.

Introduction

Drug-induced liver injury and other chronic liver diseases represent a significant challenge in clinical medicine. The cytochrome P450 enzyme system, particularly CYP2E1, plays a crucial role in the bioactivation of a wide range of xenobiotics, leading to cellular damage through the generation of reactive oxygen species and toxic metabolites. This compound has been identified as a potent suppressor of CYP2E1 expression, thereby mitigating toxin-induced liver damage. This document synthesizes the current understanding of this compound's mechanism of action for a technical audience.

Core Mechanism of Action: Suppression of Cytochrome P450 2E1 (CYP2E1)

The central mechanism of this compound's hepatoprotective effect is its ability to suppress the expression of CYP2E1. However, the precise level at which this suppression occurs is a subject of ongoing investigation, with studies pointing to both transcriptional and post-transcriptional regulation.

Evidence for Transcriptional Inhibition

One study has suggested that this compound acts at the transcriptional level to inhibit CYP2E1 expression. This was evidenced by a rapid decrease in CYP2E1 mRNA levels in rats treated with the compound. Nuclear run-on transcription analyses indicated that this inhibition occurs at the level of gene transcription[1].

Evidence for Post-Transcriptional Regulation

Conversely, another study found that while this compound effectively suppressed CYP2E1 protein levels and metabolic activity, it did not alter the levels of CYP2E1 mRNA. This suggests a post-transcriptional mechanism of action, potentially involving effects on mRNA stability or translation, or on post-translational protein stabilization and degradation[2]. The regulation of CYP2E1 is known to be complex, involving transcriptional, post-transcriptional, translational, and post-translational controls[1][2][3].

Signaling Pathways

Recent research has begun to elucidate the signaling pathways that may be modulated by this compound.

Aryl Hydrocarbon Receptor (AHR) and YAP Signaling Pathway

A recent study has demonstrated that this compound can activate the Aryl Hydrocarbon Receptor (AHR), which in turn promotes liver enlargement and regeneration through the YAP-TEAD signaling pathway. In this proposed pathway, this compound treatment leads to the nuclear translocation of YAP and an increase in the expression of YAP downstream target genes such as connective tissue growth factor (Ctgf), cysteine-rich angiogenic inducer 61 (Cyr61), and ankyrin repeat domain 1 (Ankrd1). This pathway appears to be crucial for the regenerative effects of this compound.

Mivotilate_AHR_YAP_Pathway Proposed this compound-AHR-YAP Signaling Pathway This compound This compound (YH439) AHR Aryl Hydrocarbon Receptor (AHR) This compound->AHR activates YAP_cyto YAP (cytoplasm) AHR->YAP_cyto induces translocation YAP_nucleus YAP (nucleus) YAP_cyto->YAP_nucleus TEAD TEAD YAP_nucleus->TEAD binds YAP_TEAD_complex YAP-TEAD Complex YAP_nucleus->YAP_TEAD_complex TEAD->YAP_TEAD_complex Target_Genes Target Genes (Ctgf, Cyr61, Ankrd1) YAP_TEAD_complex->Target_Genes promotes transcription Liver_Regen Liver Enlargement & Regeneration Target_Genes->Liver_Regen leads to

This compound-AHR-YAP Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound (YH439).

Table 1: Effect of this compound on CYP2E1 Activity and Protein Levels in Rats

ParameterTreatment Group% Decrease from Control/InducedReference
CYP2E1 Catalytic Activity Uninduced + YH439 (150 mg/kg, 2h)~30%
Uninduced + YH439 (150 mg/kg, 24h)43%
Starved (induced) + YH43934%
YH439 (3 days)Up to 57%
CYP2E1 Protein Levels Isoniazid-induced + YH439 (25-100 mg/kg)Complete suppression

Table 2: Hepatoprotective Effects of this compound in a Rat Model of Liver Injury (CCl4 + ethanol for 9 weeks)

ParameterCCl4 + EthanolCCl4 + Ethanol + YH439% ProtectionReference
Serum Alanine Aminotransferase (ALT) 2.5-fold increaseSignificantly protectedNot specified
Serum Alkaline Phosphatase (ALP) 2-fold increaseSignificantly protectedNot specified
Hepatic Hydroxyproline Level ElevatedCompletely blocked100%

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments investigating the mechanism of action of this compound.

Animal Models and Treatment
  • Animals: Male Sprague-Dawley rats were primarily used in these studies.

  • This compound Administration: this compound (YH439) was administered orally (p.o.) or via intraperitoneal (i.p.) injection at doses ranging from 25 to 150 mg/kg body weight.

  • Induction of CYP2E1: In some experiments, CYP2E1 was induced by starvation or treatment with isoniazid.

  • Induction of Liver Injury: A model of chronic liver injury was established by treating rats with carbon tetrachloride (CCl4) and ethanol for 9 weeks.

Biochemical Assays
  • CYP2E1 Metabolic Activity: Assessed by measuring the rate of N-nitrosodimethylamine demethylation.

  • Serum Enzyme Levels: Alanine aminotransferase (ALT) and alkaline phosphatase (ALP) levels were measured as markers of liver damage.

  • Hepatic Hydroxyproline Content: Measured as an indicator of liver fibrosis.

Molecular Biology Techniques
  • Immunoblotting (Western Blotting):

    • Microsome Preparation: Livers were homogenized, and microsomes were isolated by differential centrifugation.

    • Protein Quantification: Protein concentration was determined using standard methods (e.g., Bradford assay).

    • SDS-PAGE and Transfer: Microsomal proteins were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

    • Immunodetection: Membranes were blocked and then incubated with a primary antibody specific for rat CYP2E1, followed by a horseradish peroxidase-conjugated secondary antibody.

    • Visualization: The protein bands were visualized using a chemiluminescent substrate.

  • RNA Hybridization (Northern Blotting):

    • RNA Isolation: Total RNA was extracted from liver tissue using standard methods (e.g., guanidinium thiocyanate-phenol-chloroform extraction).

    • Electrophoresis and Transfer: RNA was separated by agarose gel electrophoresis and transferred to a nylon membrane.

    • Hybridization: The membrane was incubated with a radiolabeled cDNA probe specific for CYP2E1 mRNA.

    • Detection: The hybridized probe was detected by autoradiography.

  • Nuclear Run-On Transcription Assay:

    • Nuclei Isolation: Nuclei were isolated from liver tissue of treated and control animals.

    • In Vitro Transcription: Isolated nuclei were incubated with radiolabeled nucleotides to allow for the elongation of pre-initiated transcripts.

    • RNA Purification: The newly synthesized, radiolabeled RNA was purified.

    • Hybridization: The labeled RNA was hybridized to a membrane containing immobilized DNA probes for the gene of interest (CYP2E1).

    • Quantification: The amount of radioactivity hybridized to the specific DNA probe was quantified to determine the relative rate of transcription.

Experimental_Workflow Generalized Experimental Workflow for this compound Hepatoprotective Studies cluster_in_vivo In Vivo Model cluster_analysis Analysis cluster_outcome Outcome Assessment Animal_Model Rat Model (e.g., Sprague-Dawley) Induction Induction of Liver Injury (e.g., CCl4 + Ethanol) Animal_Model->Induction Treatment This compound (YH439) Administration Induction->Treatment Biochemical Biochemical Analysis (ALT, ALP, Hydroxyproline) Treatment->Biochemical Tissue & Serum Collection Molecular Molecular Analysis (Immunoblotting, RNA Hybridization, Nuclear Run-On) Treatment->Molecular Tissue & Serum Collection Histopathology Histopathological Examination Treatment->Histopathology Tissue & Serum Collection Data_Analysis Data Analysis & Quantification Biochemical->Data_Analysis Molecular->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion on Hepatoprotective Mechanism Data_Analysis->Conclusion

Generalized Experimental Workflow.

Conclusion

This compound is a promising hepatoprotective agent with a well-defined primary mechanism of action involving the suppression of CYP2E1 expression. While the exact regulatory level of this suppression requires further clarification, the functional outcome is a significant reduction in toxin-induced liver injury. The recent discovery of its role in activating the AHR-YAP signaling pathway provides new insights into its regenerative potential. Further research is warranted to fully elucidate the interplay between these mechanisms and to explore the therapeutic potential of this compound in a clinical setting.

References

Mivotilate: An Atypical Aryl Hydrocarbon Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a synthetic, thiazolium-derived compound that has been identified as a potent, non-toxic activator of the Aryl Hydrocarbon Receptor (AhR).[1] Unlike classical polycyclic aromatic hydrocarbon (PAH) ligands, this compound represents a structurally distinct class of AhR agonists with a novel mode of interaction with the receptor's ligand-binding domain.[2] This technical guide provides a comprehensive overview of this compound's function as an AhR agonist, presenting available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family.[3] Traditionally known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), emerging research has revealed its critical role in a diverse range of physiological and pathological processes, including immune regulation, cell differentiation, and tumorigenesis.[3]

Upon ligand binding in the cytoplasm, the AhR dissociates from a chaperone protein complex, translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1] A primary and well-characterized downstream target of AhR activation is the induction of cytochrome P450 family 1 enzymes, particularly CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.

This compound (YH439) as an AhR Agonist

This compound has been characterized as an atypical AhR activator. Its chemical structure, isopropyl 2-(1,3-dithietan-2-ylidene)-2-[N-(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate, is distinct from the planar, hydrophobic structures of classical AhR ligands. Studies have demonstrated that this compound effectively induces the transcription of AhR target genes, such as CYP1A1 and CYP1A2, confirming its role as an AhR agonist.

Atypical Binding and Activation

Research by Whelan et al. (2010) has provided insights into the unique interaction of this compound with the AhR. Mutagenesis studies of the mouse AhR ligand-binding domain revealed that a substitution of histidine at position 285 with tyrosine (H285Y) resulted in a receptor that could be activated by this compound but not by the classical AhR agonist TCDD. This suggests that this compound has a novel mode of interaction within the ligand-binding pocket that is distinct from that of PAH-type ligands.

Further evidence for this atypical binding is the observation that the PAH-type antagonist 3',4'-dimethoxyflavone was able to block TCDD-induced AhR activation but not this compound-induced activation. This differential response underscores the unique pharmacological profile of this compound as an AhR agonist.

Data Presentation

The following tables summarize the available quantitative data regarding the activity of this compound as an AhR agonist.

Table 1: In Vivo Effects of this compound on CYP1A1/2 Expression in Rodents

ParameterTreatmentTime PointFold Increase (mRNA)Reference
CYP1A1 mRNAThis compound (150 mg/kg)8 hours> 6-fold
CYP1A2 mRNAThis compound (150 mg/kg)16 hoursNot specified
CYP1A ProteinThis compound (150 mg/kg)24 hours> 6-fold

Table 2: In Vivo Effects of this compound on CYP2E1 Expression in Rats

ParameterTreatmentEffectReference
CYP2E1-mediated NDMA demethylase activityThis compound (150 mg/kg, p.o.)Reduction
Immunoreactive CYP2E1 proteinThis compound (75-300 mg/kg)Rapid decrease
CYP2E1 transcriptionThis compound (150 mg/kg, p.o.)Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an AhR agonist.

AhR Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate the AhR signaling pathway.

Cell Line: Murine hepatoma (Hepa-1c1c7) cells or other suitable cell lines transfected with an AhR-responsive reporter plasmid (e.g., containing XREs upstream of a luciferase reporter gene).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: Prepare serial dilutions of this compound (YH439) in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data as a function of this compound concentration to determine the dose-response relationship.

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity

This assay measures the enzymatic activity of CYP1A1, a downstream target of AhR activation.

System: Liver microsomes from treated animals or cultured cells (e.g., Hepa-1c1c7).

Protocol:

  • Induction: Treat animals with this compound (e.g., a single oral dose of 150 mg/kg) or incubate cultured cells with various concentrations of this compound for a specified time (e.g., 24 hours) to induce CYP1A1 expression.

  • Microsome Preparation (for animal studies): Isolate liver microsomes from treated and control animals through differential centrifugation.

  • EROD Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate 7-ethoxyresorufin, and the microsomal or cell lysate sample.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding NADPH.

  • Fluorescence Measurement: Monitor the production of the fluorescent product, resorufin, over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Calculate the rate of resorufin formation and normalize it to the protein concentration of the sample. This rate is directly proportional to the CYP1A1 activity.

Nuclear Run-On Analysis

This technique is used to measure the rate of transcription of specific genes, providing direct evidence of transcriptional activation.

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., Hepa-1c1c7) with this compound (e.g., 10 µM) for a short duration (e.g., 2 hours).

  • Nuclei Isolation: Isolate intact nuclei from the treated and control cells.

  • In Vitro Transcription: Incubate the isolated nuclei in a reaction mixture containing radiolabeled UTP (e.g., [α-³²P]UTP) and other necessary components for transcription to allow for the elongation of pre-initiated transcripts.

  • RNA Isolation: Isolate the newly synthesized, radiolabeled RNA.

  • Hybridization: Hybridize the labeled RNA to a membrane containing immobilized, single-stranded DNA probes for the genes of interest (e.g., CYP1A1, CYP1A2) and a control gene (e.g., β-actin).

  • Detection and Quantification: Detect the radioactive signal using autoradiography or a phosphorimager and quantify the signal intensity for each gene to determine the relative transcription rate.

Visualizations

Signaling Pathway

AhR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound (YH439) AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binds to AhR AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Chaperone Dissociation AhR_nuc Activated AhR AhR_active->AhR_nuc Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Target_Genes Target Genes (e.g., CYP1A1, CYP1A2) XRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein Translation

Caption: this compound-induced AhR signaling pathway.

Experimental Workflow

EROD_Assay_Workflow cluster_induction CYP1A1 Induction cluster_assay EROD Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound or Vehicle Control start->treat incubate Incubate (e.g., 24h, 37°C) treat->incubate wash Wash Cells incubate->wash add_reagents Add Reaction Buffer & 7-Ethoxyresorufin wash->add_reagents preincubate Pre-incubate (37°C) add_reagents->preincubate start_reaction Initiate with NADPH preincubate->start_reaction measure Measure Resorufin Fluorescence (Kinetic Reading) start_reaction->measure normalize Normalize to Protein Concentration measure->normalize calculate Calculate Rate of Resorufin Formation normalize->calculate plot Plot Dose-Response Curve calculate->plot

Caption: General workflow for the EROD assay.

Conclusion

This compound (YH439) is a compelling and atypical agonist of the aryl hydrocarbon receptor. Its unique chemical structure and mode of interaction with the AhR distinguish it from classical ligands, offering a valuable tool for studying AhR signaling. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic potential of this compound and other novel AhR modulators. Further research is warranted to fully elucidate its quantitative binding affinities and to explore its downstream effects beyond CYP1A1/2 induction.

References

Mivotilate (YH439): A Technical Guide on its Chemical Structure, Properties, and Hepatoprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a novel synthetic compound recognized for its potent hepatoprotective properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. The document elucidates its primary mechanism of action as a potent and atypical activator of the Aryl Hydrocarbon Receptor (AhR), leading to the modulation of key drug-metabolizing enzymes. Furthermore, its potential anti-inflammatory effects via the inhibition of cyclooxygenase-2 (COX-2) are discussed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a thiazolium derivative with a distinct chemical structure that contributes to its biological activity.

Chemical Name: Isopropyl 2-(1,3-dithietan-2-ylidene)-2-[N-(4-methylthiazol-2-yl)carbamoyl]acetate

CAS Number: 130112-42-4[1]

Molecular Formula: C₁₂H₁₄N₂O₃S₃[1]

Molecular Weight: 330.45 g/mol

Chemical Structure:

PropertyValueReference
Molecular Weight330.45 g/mol MedChemExpress
Molecular FormulaC₁₂H₁₄N₂O₃S₃[1]
CAS Number130112-42-4[1]
AppearanceCrystalline solidGeneral Knowledge
SolubilitySoluble in corn oil (5 mg/mL)[2]

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is its hepatoprotective activity, which is mediated through multiple mechanisms, most notably the activation of the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Activation

This compound is a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. Unlike typical planar aromatic hydrocarbon ligands of AhR, this compound is a non-aromatic thiazolium compound, representing a novel class of AhR activators. Its activation of AhR is unique and can tolerate mutations in the receptor's ligand-binding domain, such as the substitution of histidine 285 with tyrosine.

Upon binding to this compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

Modulation of Cytochrome P450 Enzymes

A significant downstream effect of AhR activation by this compound is the modulation of cytochrome P450 (CYP) enzyme expression.

  • Induction of CYP1A1 and CYP1A2: this compound treatment leads to a time- and concentration-dependent increase in the expression and activity of CYP1A1 and CYP1A2. This induction occurs at the transcriptional level, with increased mRNA levels observed as early as two hours after administration.

  • Suppression of CYP2E1: this compound effectively suppresses the expression of CYP2E1, an enzyme involved in the metabolic activation of several hepatotoxins. This suppression is a key component of its hepatoprotective effect. Oral administration of this compound in rats at doses of 75-300 mg/kg rapidly decreases the levels of immunoreactive CYP2E1 protein.

Anti-inflammatory Activity

This compound has also been suggested to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This dual mechanism of AhR activation and COX-2 inhibition may contribute to its overall therapeutic potential in inflammatory liver diseases.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological and pharmacokinetic properties of this compound.

Table 1: In Vivo Hepatoprotective Effects in a Rat Model of CCl₄ and Ethanol-Induced Liver Injury
ParameterTreatment GroupResultReference
Serum Alanine Aminotransferase (ALT)CCl₄ + Ethanol2.5-fold increase vs. control
CCl₄ + Ethanol + YH439Significant protection
Serum Alkaline Phosphatase (ALP)CCl₄ + Ethanol2-fold increase vs. control
CCl₄ + Ethanol + YH439Significant protection
Hepatic HydroxyprolineCCl₄ + EthanolElevated
CCl₄ + Ethanol + YH439Completely blocked elevation
Table 2: In Vivo Effects on CYP2E1 in Rats
Dose of YH439 (p.o.)Effect on CYP2E1Reference
25-100 mg/kgComplete suppression of isoniazid-inducible P450 2E1 levels
75-300 mg/kgRapid decrease in immunoreactive CYP2E1 protein
150 mg/kgInhibition of CYP2E1 transcription
Table 3: Pharmacokinetic Parameters of this compound (YH439) in Different Species
SpeciesRouteDoseOral Bioavailability (F)Key MetabolitesReference
RatOral100 mg/kg3.67%M4, M5
Oral300 mg/kg1.33%M4, M5
Oral500 mg/kg0.859%M4, M5
Oral (micelles)10 mg/kg21.2%M4, M5
RabbitIV1-10 mg/kg-M4, M5 (minimal M5)
DogIV1-20 mg/kg-M4, M5, M7

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activities of this compound.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a test compound to activate the AhR signaling pathway.

Principle: Genetically engineered cells containing a luciferase reporter gene under the control of an AhR-responsive promoter are used. Activation of AhR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a surrogate for AhR activity.

General Protocol:

  • Cell Culture: Maintain mammalian cells engineered to express the AhR and a luciferase reporter construct in appropriate culture conditions.

  • Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) and incubate for a defined period (e.g., 24 hours). Include appropriate positive (e.g., TCDD) and negative (vehicle) controls.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the compound concentration to determine the EC₅₀ value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of COX-2.

Principle: The activity of purified COX-2 enzyme is measured by quantifying the production of prostaglandins (e.g., PGE₂) from the substrate arachidonic acid. The reduction in prostaglandin production in the presence of an inhibitor is a measure of its inhibitory potency.

General Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified human recombinant COX-2 enzyme and heme cofactor.

  • Inhibitor Incubation: Add varying concentrations of this compound (or other test inhibitors) to the enzyme solution and pre-incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g., stannous chloride).

  • Prostaglandin Quantification: Measure the amount of PGE₂ produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

In Vivo Hepatoprotectivity Study in a Rodent Model

This protocol outlines a general procedure to evaluate the hepatoprotective effects of this compound in an animal model of liver injury.

Principle: Liver injury is induced in rodents using a hepatotoxin (e.g., a combination of carbon tetrachloride and ethanol). The protective effect of this compound is assessed by measuring biochemical markers of liver damage and histological analysis.

General Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats to laboratory conditions.

  • Induction of Liver Injury: Administer a combination of CCl₄ and ethanol for a specified period (e.g., 9 weeks) to induce chronic liver injury.

  • This compound Treatment: Concurrently treat a group of animals with this compound (e.g., 25-100 mg/kg, p.o.) for the duration of the toxin administration. Include a control group receiving only the vehicle and a toxin-only group.

  • Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis and liver tissue for histological and molecular analysis.

  • Biochemical Analysis: Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP).

  • Histological Analysis: Prepare liver sections and stain with Hematoxylin and Eosin (H&E) to assess the extent of liver damage.

  • Hydroxyproline Assay: Measure the hepatic hydroxyproline content as an indicator of fibrosis.

  • Data Analysis: Compare the biochemical and histological parameters between the different treatment groups to evaluate the hepatoprotective effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Mivotilate_AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (YH439) AhR_complex AhR-Hsp90 Complex This compound->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Hsp90 Dissociation ARNT ARNT AhR_active->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds CYP1A1_2 CYP1A1/2 Gene Transcription XRE->CYP1A1_2 Induces Hepatoprotection Hepatoprotection CYP1A1_2->Hepatoprotection Contributes to

Caption: this compound's AhR Signaling Pathway.

Experimental_Workflow_Hepatoprotection start Start: Evaluate Hepatoprotective Effect of this compound animal_model Induce Liver Injury in Animal Model (e.g., CCl4/Ethanol) start->animal_model treatment Administer this compound (YH439) and Controls animal_model->treatment sample_collection Collect Blood and Liver Tissue Samples treatment->sample_collection biochemical Biochemical Analysis (ALT, ALP) sample_collection->biochemical histological Histological Analysis (H&E Staining) sample_collection->histological molecular Molecular Analysis (e.g., CYP expression) sample_collection->molecular data_analysis Data Analysis and Comparison of Groups biochemical->data_analysis histological->data_analysis molecular->data_analysis conclusion Conclusion on Hepatoprotective Efficacy data_analysis->conclusion

Caption: Workflow for In Vivo Hepatoprotection Study.

Conclusion

This compound (YH439) is a promising hepatoprotective agent with a unique mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor. Its ability to modulate key drug-metabolizing enzymes, particularly the induction of CYP1A1/2 and suppression of CYP2E1, underscores its therapeutic potential in mitigating liver injury induced by various xenobiotics. The additional anti-inflammatory properties through potential COX-2 inhibition further enhance its profile as a multi-functional hepatoprotective drug candidate. This technical guide provides a foundational understanding of this compound for scientists and researchers, supporting further investigation and development of this compound for the treatment of liver diseases.

References

Mivotilate: A Technical Guide to a Novel Hepatoprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate, also known as YH439, is a synthetic compound identified as a potent and atypical activator of the Aryl Hydrocarbon Receptor (AhR). This document provides a comprehensive technical overview of this compound, including its discovery, synthesis, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development who are interested in the therapeutic potential of AhR modulators. This compound demonstrates significant hepatoprotective effects, primarily through the modulation of cytochrome P450 enzyme expression. This guide details the available quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound's activity.

Discovery and Background

This compound, with the chemical name isopropyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate, was developed as an experimental hepatoprotective agent. While the specific individuals and the exact timeline of its discovery are not extensively documented in publicly available literature, research articles began appearing in the early 2000s investigating its biological effects. It is identified by the CAS number 130112-42-4 and the synonym YH439.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in peer-reviewed publications, a Korean patent (KR860000670B1) describes a general process for preparing 1,3-dithiol-2-ylidene malonates, a class of compounds to which this compound belongs[1]. The synthesis likely involves the reaction of a malonic acid ester with carbon disulfide in the presence of a base to form a dithiolate, which is then reacted with a dihaloethane derivative to form the 1,3-dithietane ring. Subsequent reactions would be required to introduce the N-(4-methylthiazol-2-yl)carbamoyl and isopropyl ester functionalities.

A plausible synthetic route, based on general organic chemistry principles and related syntheses, is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Diisopropyl malonate Diisopropyl malonate Step 1: Dithiolate formation Step 1: Dithiolate formation Diisopropyl malonate->Step 1: Dithiolate formation Carbon disulfide Carbon disulfide Carbon disulfide->Step 1: Dithiolate formation 1,2-Dihaloethane 1,2-Dihaloethane Step 2: Dithietane ring formation Step 2: Dithietane ring formation 1,2-Dihaloethane->Step 2: Dithietane ring formation 2-amino-4-methylthiazole 2-amino-4-methylthiazole Step 3: Amidation Step 3: Amidation 2-amino-4-methylthiazole->Step 3: Amidation Intermediate 1 Intermediate 1 Step 1: Dithiolate formation->Intermediate 1 Intermediate 2 Intermediate 2 Step 2: Dithietane ring formation->Intermediate 2 This compound This compound Step 3: Amidation->this compound Intermediate 1->Step 2: Dithietane ring formation Intermediate 2->Step 3: Amidation

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

This compound functions as a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR into the nucleus.

In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Research has shown that this compound is an atypical AhR activator. Its mode of interaction with the AhR ligand-binding domain appears to be distinct from that of classic polycyclic aromatic hydrocarbon (PAH) ligands[2].

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-AIP-p23 complex This compound->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR AhR_n AhR Activated_AhR->AhR_n Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_n->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1A2) XRE->Gene_Transcription

Caption: this compound-activated Aryl Hydrocarbon Receptor signaling pathway.

Biological Activity and Hepatoprotective Effects

The primary biological effect of this compound is its hepatoprotective activity, which is mediated by the modulation of cytochrome P450 (CYP) enzymes.

Modulation of Cytochrome P450 Enzymes
  • Suppression of CYP2E1: this compound has been shown to effectively suppress the expression of CYP2E1 in a time- and dose-dependent manner. This suppression occurs at the transcriptional level[3]. The inhibition of CYP2E1 is significant as this enzyme is involved in the metabolic activation of various hepatotoxins and procarcinogens.

  • Induction of CYP1A1/2: In contrast to its effect on CYP2E1, this compound enhances the hepatic levels of CYP1A1 and CYP1A2[4]. These enzymes are involved in the metabolism of xenobiotics, and their induction can contribute to the detoxification of harmful compounds.

This selective modulation of CYP enzymes is believed to be a key contributor to this compound's hepatoprotective effects against chemical-induced liver injury[4].

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound from in vivo studies in rats.

ParameterValueSpeciesExperimental ModelReference
CYP2E1 Suppression
Dose for complete suppression of isoniazid-inducible CYP2E125 - 100 mg/kgRatIsoniazid-induced CYP2E1
Decrease in CYP2E1-mediated NDMA demethylase activity~30% at 2h, 43% at 24h (150 mg/kg single dose)RatUninduced
Hepatoprotection
Protective dose against CCl4 and ethanol-induced liver injuryConcomitant treatment (dose not specified)RatChronic CCl4 and ethanol administration
CYP1A1/2 Induction
Effect on hepatic P450 1A1/2 levelsEnhancedRat

Experimental Protocols

In Vivo Assessment of this compound's Effect on CYP Enzyme Activity in Rats

This protocol is based on methodologies described in the scientific literature.

Objective: To determine the effect of this compound administration on the hepatic activity of CYP2E1 and other CYP enzymes in rats.

Materials:

  • This compound (YH439)

  • Male Sprague-Dawley rats

  • Corn oil (vehicle)

  • Reagents for microsomal preparation (e.g., potassium phosphate buffer, KCl)

  • Substrates for CYP enzyme assays (e.g., N-nitrosodimethylamine (NDMA) for CYP2E1)

  • Reagents for protein quantification (e.g., Bradford or BCA assay)

  • Equipment for homogenization, centrifugation (including ultracentrifugation), and spectrophotometry.

Procedure:

  • Animal Dosing:

    • Acclimatize male Sprague-Dawley rats for at least one week.

    • Prepare a suspension of this compound in corn oil.

    • Administer this compound orally (p.o.) to the treatment group at desired doses (e.g., 75, 150, 300 mg/kg body weight).

    • Administer an equal volume of corn oil to the control group.

  • Microsomal Fraction Preparation:

    • At specified time points after dosing, euthanize the rats.

    • Perfuse the livers with ice-cold saline to remove blood.

    • Excise the livers and homogenize them in ice-cold potassium phosphate buffer.

    • Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet nuclei and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • CYP Enzyme Activity Assay (Example: CYP2E1-mediated NDMA demethylase activity):

    • Prepare a reaction mixture containing the microsomal fraction, buffer, and the substrate (NDMA).

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction (e.g., by adding trichloroacetic acid).

    • Measure the formation of the product (formaldehyde) using a colorimetric method (e.g., Nash reagent).

    • Calculate the enzyme activity and express it as nmol of product formed per minute per mg of microsomal protein.

experimental_workflow cluster_animal_phase Animal Phase cluster_biochemical_phase Biochemical Phase Rat Acclimatization Rat Acclimatization Oral Dosing (this compound or Vehicle) Oral Dosing (this compound or Vehicle) Rat Acclimatization->Oral Dosing (this compound or Vehicle) Euthanasia & Liver Excision Euthanasia & Liver Excision Oral Dosing (this compound or Vehicle)->Euthanasia & Liver Excision Liver Homogenization Liver Homogenization Euthanasia & Liver Excision->Liver Homogenization Differential Centrifugation Differential Centrifugation Liver Homogenization->Differential Centrifugation Microsome Isolation Microsome Isolation Differential Centrifugation->Microsome Isolation Enzyme Activity Assay Enzyme Activity Assay Microsome Isolation->Enzyme Activity Assay Data Analysis Data Analysis Enzyme Activity Assay->Data Analysis

Caption: Experimental workflow for assessing this compound's in vivo effects.

Conclusion and Future Directions

This compound is a promising hepatoprotective agent with a unique mechanism of action centered on the atypical activation of the Aryl Hydrocarbon Receptor and the subsequent modulation of key cytochrome P450 enzymes. The available data strongly support its potential for mitigating chemical-induced liver injury.

Future research should focus on several key areas:

  • Elucidation of the detailed synthesis protocol to facilitate wider research and potential scale-up.

  • Determination of quantitative pharmacological parameters , such as EC50 and Ki values for AhR activation, to better characterize its potency and aid in dose-response modeling.

  • Further investigation into the downstream signaling pathways modulated by this compound beyond the direct regulation of CYP enzymes.

  • Preclinical and clinical studies to evaluate the safety and efficacy of this compound in relevant models of liver disease.

This technical guide provides a solid foundation for understanding the core attributes of this compound. Continued investigation into this compound could lead to the development of novel therapeutic strategies for the prevention and treatment of liver diseases.

References

Mivotilate: An Analysis of Publicly Available Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding the compound Mivotilate and its role in cellular signaling pathways. Despite its listing in chemical databases such as PubChem, there is no published research detailing its mechanism of action, its effects on intracellular signaling cascades, or any quantitative data related to its biological activity.

This compound is cataloged with the chemical formula C12H14N2O3S3 and is described as an aromatic amide, an isopropyl ester, and a secondary carboxamide[1]. However, beyond these basic chemical descriptors, the scientific record is silent on its biological function. Searches for "this compound cellular signaling pathways," "this compound mechanism of action," "this compound quantitative data," and "this compound experimental protocols" did not yield any relevant results.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of its signaling pathways as requested. The core requirements of data presentation, experimental protocols, and pathway visualization cannot be met due to the absence of foundational research on this specific compound.

For researchers, scientists, and drug development professionals interested in cellular signaling, it is recommended to focus on well-characterized molecules where a body of literature exists to support such in-depth analysis. Without primary research to establish the biological context of this compound, any discussion of its role in cellular signaling would be purely speculative.

References

In Vitro Biological Activity of Mivotilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is an experimental compound recognized for its significant hepatoprotective properties. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its effects on key enzyme systems and cellular signaling pathways. The information presented herein is compiled from preclinical research and is intended to serve as a resource for researchers and professionals in the field of drug development and liver pharmacology. This document details the experimental protocols for key assays, summarizes quantitative data in structured tables, and provides visual representations of the molecular pathways influenced by this compound.

Introduction

This compound has emerged as a promising agent for the protection of the liver against various chemical insults. Its mechanism of action is multifaceted, involving the modulation of drug-metabolizing enzymes and the activation of critical signaling cascades that govern liver homeostasis and regeneration. This guide will delve into the in vitro evidence that substantiates the hepatoprotective effects of this compound.

Modulation of Cytochrome P450 Enzymes

This compound has been shown to selectively modulate the expression of certain cytochrome P450 (CYP450) enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Inhibition of Cytochrome P450 2E1 (CYP2E1)

A key biological activity of this compound is the suppression of CYP2E1 expression. This enzyme is involved in the metabolic activation of numerous hepatotoxins, including ethanol and carbon tetrachloride (CCl4).

Experimental Protocol: Assessment of CYP2E1 Inhibition in Rat Hepatic Microsomes

This protocol describes the methodology to assess the effect of this compound on CYP2E1 activity and expression in isolated rat liver microsomes.

  • Animal Treatment: Male Sprague-Dawley rats are treated with this compound (YH439) at doses ranging from 25 to 100 mg/kg for a specified period (e.g., 3 days). A control group receives the vehicle. For induction studies, a separate group is treated with a known CYP2E1 inducer, such as isoniazid, with or without concurrent this compound treatment.

  • Microsome Isolation: Livers are perfused and homogenized. The microsomal fraction is isolated by differential centrifugation.

  • Measurement of CYP2E1 Metabolic Activity: The activity of CYP2E1 is determined by measuring the rate of metabolism of a specific substrate, such as N-nitrosodimethylamine (NDMA). The demethylase activity is quantified by measuring the formation of formaldehyde.

  • Immunoblot Analysis: Microsomal proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is probed with a primary antibody specific for CYP2E1, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

  • RNA Hybridization Analysis: Total RNA is extracted from liver tissue. The levels of CYP2E1 mRNA are determined by Northern blot analysis or quantitative real-time PCR (qRT-PCR) using a specific probe for CYP2E1.

Quantitative Data: Effect of this compound on CYP2E1

ParameterTreatment GroupResultCitation
CYP2E1 Metabolic Activity This compound (YH439) treated rats (3 days)Up to 57% decrease in activity compared to control.[1]
CYP2E1 Protein Levels This compound (YH439) treated ratsDecreased below the limit of detectability.[1]
Isoniazid-inducible CYP2E1 Levels This compound (25-100 mg/kg) + IsoniazidComplete suppression of induction.[1]
CYP2E1 mRNA Levels This compound (YH439) treated ratsNo significant change.[1]
Enhancement of Cytochrome P450 1A1/2 (CYP1A1/2)

In contrast to its effect on CYP2E1, this compound has been observed to enhance the levels of hepatic CYP1A1/2.[1] These enzymes are involved in the detoxification of various pro-carcinogens and other xenobiotics.

Activation of the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound is characterized as a non-toxic ligand and an atypical activator of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a pivotal role in liver regeneration and homeostasis.

Experimental Protocol: In Vitro Assessment of AHR Activation and Hepatocyte Proliferation

This protocol outlines the steps to investigate the effect of this compound on the AHR signaling pathway and its downstream effects on hepatocyte proliferation in cell culture.

  • Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured in appropriate media.

  • This compound Treatment: Cells are treated with varying concentrations of this compound (YH439) for different time points.

  • Co-immunoprecipitation: To investigate protein-protein interactions, cell lysates are incubated with an antibody against AHR or Yes-associated protein (YAP). The immunoprecipitated complexes are then analyzed by Western blotting using antibodies for YAP and AHR, respectively.

  • Immunofluorescence and Confocal Microscopy: Cells are fixed, permeabilized, and stained with antibodies against YAP. The subcellular localization of YAP (cytoplasmic vs. nuclear) is visualized using a confocal microscope.

  • Cell Proliferation Assay: The proliferation of hepatocytes is assessed by immunofluorescent staining for the proliferation marker Ki67. The percentage of Ki67-positive cells is quantified. Staining for SOX9 can also be performed to identify the proliferation of specific hepatocyte populations.

Quantitative Data: this compound's Effect on Liver Cell Proliferation (In Vivo Data for Context)

ParameterTreatment GroupResultCitation
Hepatocyte Enlargement YH439-treated mice1.43-fold increase around the central vein.
Ki67+ Cells YH439-treated mice42.5-fold increase around the portal vein.
SOX9/HNF4α positive cells YH439-treated mice28.5-fold increase around the portal vein.

Signaling Pathways and Experimental Workflows

The hepatoprotective effects of this compound are mediated through a complex interplay of molecular pathways. The following diagrams illustrate the key signaling cascade and a typical experimental workflow for its investigation.

Mivotilate_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound (YH439) AHR AHR This compound->AHR Activates AHR_YAP_complex AHR-YAP Complex AHR->AHR_YAP_complex Translocates to Nucleus & Interacts with YAP YAP_cyto YAP (Inactive) YAP_cyto->AHR_YAP_complex Translocates to Nucleus TEAD TEAD AHR_YAP_complex->TEAD Binds to Gene_Expression Target Gene Expression TEAD->Gene_Expression Promotes Transcription Hepatocyte_Proliferation Hepatocyte Proliferation Gene_Expression->Hepatocyte_Proliferation Liver_Regeneration Liver Regeneration Hepatocyte_Proliferation->Liver_Regeneration

Caption: this compound-AHR-YAP Signaling Pathway.

Experimental_Workflow_CYP2E1_Inhibition cluster_assays In Vitro Assays start Start: In Vivo this compound Treatment of Rats liver_extraction Liver Extraction and Microsome Isolation start->liver_extraction activity_assay CYP2E1 Activity Assay (NDMA Demethylation) liver_extraction->activity_assay western_blot Immunoblotting (CYP2E1 Protein Level) liver_extraction->western_blot rna_analysis RNA Hybridization (CYP2E1 mRNA Level) liver_extraction->rna_analysis data_analysis Data Analysis and Quantification activity_assay->data_analysis western_blot->data_analysis rna_analysis->data_analysis conclusion Conclusion: This compound suppresses CYP2E1 post-transcriptionally data_analysis->conclusion

Caption: Workflow for CYP2E1 Inhibition Study.

Conclusion

The in vitro biological activities of this compound highlight its potential as a hepatoprotective agent. Its ability to suppress the pro-toxicant activating enzyme CYP2E1 while simultaneously promoting liver regeneration through the AHR-YAP signaling pathway provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a foundational understanding for researchers seeking to explore the therapeutic applications of this compound and similar compounds. Further in vitro studies are warranted to fully delineate the downstream targets of the AHR-YAP pathway activated by this compound and to explore its potential anti-inflammatory and antioxidant effects in isolated liver cells.

References

Unlocking Liver Protection: A Technical Guide to the Hepatoprotective Effects of YH439

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH439 is an experimental small molecule that has demonstrated significant hepatoprotective properties in early-stage research. This technical guide provides a comprehensive overview of the current understanding of YH439, focusing on its mechanism of action, preclinical efficacy data, and the experimental methodologies used in its evaluation. The primary focus of YH439's therapeutic potential lies in its ability to mitigate liver fibrosis and protect against chemically-induced liver damage.

Core Mechanism of Action: Dual-Pronged Hepatoprotection

YH439 exerts its hepatoprotective effects through two primary, interconnected mechanisms: the selective induction of ferroptosis in activated hepatic stellate cells (HSCs) and the suppression of cytochrome P450 2E1 (CYP2E1) expression.

Selective Induction of Ferroptosis in Hepatic Stellate Cells

A pivotal study has revealed that YH439 alleviates liver fibrosis by specifically targeting activated HSCs, the primary cell type responsible for collagen deposition in the liver, while sparing hepatocytes.[1] This selective action is mediated through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.

The proposed signaling pathway is as follows:

  • AHR Activation: YH439 acts as a non-toxic ligand for AHR, directly activating it within HSCs.[1]

  • Mrp1 Upregulation: Activated AHR regulates the expression of Multidrug-Resistant Protein 1 (Mrp1).[1]

  • GSH Efflux: Increased Mrp1 expression promotes the efflux of glutathione (GSH), a key intracellular antioxidant.[1]

  • Diminished Antioxidant Capacity: The resulting depletion of GSH diminishes the antioxidant capacity of the HSCs.[1]

  • Ferroptosis Induction: The compromised antioxidant defense system leads to an iron-dependent form of programmed cell death known as ferroptosis, specifically in activated HSCs.

This targeted elimination of fibrogenic cells without harming the essential liver parenchymal cells is a key advantage of YH439's therapeutic profile.

YH439_AHR_Pathway cluster_HSC Hepatic Stellate Cell (HSC) YH439 YH439 AHR Aryl Hydrocarbon Receptor (AHR) YH439->AHR activates Mrp1 Multidrug-Resistant Protein 1 (Mrp1) Gene AHR->Mrp1 upregulates GSH_efflux Increased GSH Efflux Mrp1->GSH_efflux Antioxidant_capacity Diminished Antioxidant Capacity GSH_efflux->Antioxidant_capacity Ferroptosis Ferroptosis Antioxidant_capacity->Ferroptosis induces Fibrosis Liver Fibrosis Ferroptosis->Fibrosis alleviates

Figure 1: YH439-mediated AHR signaling pathway in hepatic stellate cells.
Suppression of Cytochrome P450 2E1 (CYP2E1)

YH439 has been shown to be a potent inhibitor of CYP2E1 expression at the transcriptional level. CYP2E1 is a key enzyme involved in the metabolic activation of numerous hepatotoxins, including ethanol and carbon tetrachloride (CCl4). By suppressing CYP2E1, YH439 reduces the generation of toxic metabolites, thereby protecting the liver from chemical-induced injury.

Preclinical Efficacy Data

The hepatoprotective effects of YH439 have been demonstrated in several preclinical studies. The following tables summarize the key quantitative findings.

In Vitro Effects on CYP2E1
ParameterModelTreatmentResultReference
CYP2E1 Catalytic ActivityUninduced Rat Liver MicrosomesYH439 (150 mg/kg, single dose)~30% decrease at 2h; 43% decrease at 24h
CYP2E1 Catalytic ActivityStarved (Induced) RatsYH43934% reduction in elevated activity
P450 2E1 Metabolic ActivityRat Hepatic MicrosomesYH439 (3 days)Decreased to 57% of control
Isoniazid-inducible P450 2E1 LevelsRat Hepatic MicrosomesYH439 (25-100 mg/kg)Complete suppression
In Vivo Hepatoprotective Effects in a Rat Model of Liver Injury

The following data were obtained from a study where rats were treated with CCl4 and ethanol for 9 weeks to induce hepatic injury.

BiomarkerControl (CCl4 + Ethanol)YH439-TreatedOutcomeReference
Serum Alanine Aminotransferase (ALT)2.5-fold increase vs. normalSignificantly reducedProtective effect
Serum Alkaline Phosphatase (ALP)2-fold increase vs. normalSignificantly reducedProtective effect
Hepatic HydroxyprolineElevatedCompletely blockedAnti-fibrotic effect

Experimental Protocols

The following are summaries of the experimental methodologies cited in the early-stage research of YH439. Note: These protocols are based on information available in published abstracts and may not be exhaustive. For complete details, consultation of the full-text articles is recommended.

In Vivo Model of CCl4 and Ethanol-Induced Hepatic Injury
  • Animal Model: Male rats (strain not specified in abstract).

  • Induction of Injury: Chronic administration of carbon tetrachloride (CCl4) and ethanol for 9 weeks. Specific doses and administration routes for CCl4 and ethanol are not detailed in the abstract.

  • YH439 Treatment: Concomitant treatment with YH439. The specific dose, vehicle, and route of administration for YH439 in this study are not provided in the abstract.

  • Biochemical Analysis:

    • Serum levels of alanine aminotransferase (ALT) and alkaline phosphatase (ALP) were measured as markers of liver damage.

    • Hepatic hydroxyproline levels were quantified as an indicator of collagen deposition and fibrosis.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis animal_model Rat Model injury_induction Induce Liver Injury (CCl4 + Ethanol for 9 weeks) animal_model->injury_induction treatment_groups Treatment Groups injury_induction->treatment_groups control_group Control Group (Vehicle) treatment_groups->control_group yh439_group YH439 Group treatment_groups->yh439_group serum_collection Serum Collection control_group->serum_collection liver_homogenization Liver Tissue Homogenization control_group->liver_homogenization yh439_group->serum_collection yh439_group->liver_homogenization biochemical_assays Biochemical Assays serum_collection->biochemical_assays hydroxyproline Hydroxyproline Assay liver_homogenization->hydroxyproline alt_alp ALT & ALP Measurement biochemical_assays->alt_alp

Figure 2: Generalized experimental workflow for in vivo hepatoprotective studies.
CYP2E1 Inhibition Studies

  • Animal Model: Male Sprague-Dawley rats.

  • YH439 Administration:

    • Time- and Dose-Dependent Study: Single intraperitoneal injection of YH439 (150 mg/kg).

    • Isoniazid-Induction Study: YH439 administered at doses from 25 to 100 mg/kg.

  • Sample Preparation: Hepatic microsomes were prepared from the livers of treated and control rats.

  • Enzyme Activity Assays:

    • N-nitrosodimethylamine demethylase activity was measured as a marker for CYP2E1 catalytic activity.

    • Metabolic activities specific to P450 2E1 were assessed.

  • Protein Expression Analysis:

    • Immunoblotting: Western blot analysis was used to determine the levels of CYP2E1 protein.

  • mRNA Expression Analysis:

    • RNA Hybridization: Northern blot or a similar technique was used to measure CYP2E1 mRNA levels.

    • Nuclear Run-on Transcription Analysis: This was performed to determine if the inhibition was at the level of gene transcription.

Conclusion and Future Directions

The early-stage research on YH439 has unveiled a promising candidate for the treatment of liver diseases, particularly those involving fibrosis. Its unique dual mechanism of action—selectively inducing ferroptosis in activated HSCs and suppressing the bioactivation of hepatotoxins via CYP2E1 inhibition—positions it as a multifaceted therapeutic agent.

Further research is warranted to fully elucidate the therapeutic potential of YH439. This should include:

  • Comprehensive dose-response studies in various animal models of liver disease.

  • Pharmacokinetic and pharmacodynamic profiling.

  • Long-term safety and toxicology studies.

  • Exploration of its efficacy in combination with other hepatoprotective agents.

The data presented in this guide provide a solid foundation for the continued investigation and development of YH439 as a novel therapy for liver fibrosis and other chronic liver conditions.

References

Mivotilate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate, also known as YH439, is an experimental synthetic compound recognized for its significant hepatoprotective properties. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its metabolism, mechanism of action, and the experimental methodologies used in its evaluation. Quantitative data from preclinical studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its biological activity. This document is intended to serve as a core resource for researchers and professionals involved in drug development and liver disease research.

Introduction

This compound (YH439) is a thiazole derivative that has demonstrated notable potential as a hepatoprotective agent. Its primary mechanism of action involves the transcriptional inhibition of cytochrome P450 2E1 (CYP2E1), an enzyme implicated in the metabolic activation of various hepatotoxins. More recent research has further elucidated its function, revealing its role as a potent, non-toxic activator of the Aryl Hydrocarbon Receptor (AHR), which in turn modulates the YAP signaling pathway, crucial for liver regeneration. This guide synthesizes the available preclinical data to present a detailed profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several animal models, revealing species-specific differences in its metabolism and bioavailability.

Absorption and Bioavailability

Oral bioavailability of this compound has been found to be low in rats, with values of 3.67%, 1.33%, and 0.859% for oral doses of 100, 300, and 500 mg/kg, respectively[1]. However, the bioavailability can be significantly enhanced to 21.2% when administered in a mixed micelle formulation, suggesting that its poor water solubility is a limiting factor for absorption[1].

Metabolism

This compound undergoes metabolism to form several metabolites, with M4, M5, and M7 being identified in preclinical studies. The formation of these metabolites varies significantly across species[1]. In dogs, M7 is a notable metabolite detected in both plasma and urine, whereas it is absent in rats and rabbits[1]. The formation of M4 is most prominent in dogs, while the formation of M5 is minimal in rabbits[1].

Table 1: Species Differences in this compound Metabolite Formation (AUC Ratios of Metabolite to YH439 after IV Administration)

MetaboliteRatRabbitDog
M4 24.6 - 31.3%42.2 - 49.2%2200 - 7640%
M5 103 - 127%2.93 - 3.31%92.4 - 158%
M7 Not DetectedNot DetectedDetected
Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound (YH439) observed in various animal species following intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of this compound (YH439) in Animal Models

SpeciesRouteDoseBioavailability (F)
RatIV1-10 mg/kg-
RatOral100 mg/kg3.67%
RatOral300 mg/kg1.33%
RatOral500 mg/kg0.859%
RatOral (Mixed Micelles)10 mg/kg21.2%
RabbitIV1-10 mg/kg-
DogIV1-20 mg/kg-
DogOral0.5-2 g (whole body)-

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its potent and selective inhibition of CYP2E1 expression, which underpins its hepatoprotective activity.

Mechanism of Action: CYP2E1 Inhibition

This compound acts as a transcriptional inhibitor of the CYP2E1 gene. This is a distinct mechanism compared to competitive inhibitors of the enzyme. Following administration in rats, this compound leads to a rapid, time- and dose-dependent decrease in N-nitrosodimethylamine demethylase activity, a marker for CYP2E1 function. A single 150 mg/kg dose in rats resulted in a 30% decrease in activity within 2 hours, and a 43% decrease at 24 hours. This inhibition of CYP2E1 protein and activity levels persists for at least 48 hours before returning to normal levels by 72 hours. Nuclear run-on transcription analyses have confirmed that this inhibition occurs at the level of gene transcription.

Signaling Pathways

Recent studies have shed light on the upstream signaling pathways modulated by this compound. It is a potent, non-toxic activator of the Aryl Hydrocarbon Receptor (AHR). Activation of AHR by this compound appears to regulate the Yes-associated protein (YAP) signaling pathway, which is known to be involved in liver enlargement and regeneration. This suggests a broader mechanism for its hepatoprotective effects beyond just CYP2E1 inhibition.

Mivotilate_Signaling_Pathway This compound This compound (YH439) AHR Aryl Hydrocarbon Receptor (AHR) This compound->AHR activates CYP2E1_Gene CYP2E1 Gene This compound->CYP2E1_Gene inhibits transcription YAP_Pathway YAP Signaling Pathway AHR->YAP_Pathway regulates Liver_Regeneration Liver Enlargement & Regeneration YAP_Pathway->Liver_Regeneration Hepatoprotection Hepatoprotective Effect Liver_Regeneration->Hepatoprotection CYP2E1_mRNA CYP2E1 mRNA CYP2E1_Gene->CYP2E1_mRNA CYP2E1_Protein CYP2E1 Protein CYP2E1_mRNA->CYP2E1_Protein CYP2E1_Protein->Hepatoprotection mediates toxicity (inhibited by this compound) HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection UV Detection Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification Result Result Quantification->Result Concentration Data

References

Unveiling the Molecular Target of Mivotilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a promising therapeutic agent with demonstrated hepatoprotective effects. A comprehensive analysis of available data identifies the Aryl Hydrocarbon Receptor (AhR) as the primary molecular target of this compound. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its interaction with AhR and the downstream signaling pathways. While specific quantitative binding affinities are not extensively documented in publicly accessible literature, this guide provides an overview of its biological activity, a detailed methodology for a standard assay used to identify AhR activators, and visual representations of the relevant biological and experimental workflows.

Introduction to this compound

This compound is a synthetic small molecule recognized for its potential as a hepatoprotective agent. It is characterized as a potent, non-toxic activator of the Aryl Hydrocarbon Receptor (AhR). Its interaction with AhR initiates a cascade of downstream events that are central to its therapeutic effects.

The Primary Molecular Target: Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of proteins. Traditionally known for mediating the toxic effects of environmental pollutants like dioxins, recent research has unveiled its crucial role in various physiological processes, including immune regulation, cell differentiation, and xenobiotic metabolism.

Upon binding by a ligand such as this compound, the AhR, which resides in the cytoplasm in a complex with chaperone proteins, translocates to the nucleus. In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound as an Atypical AhR Activator

This compound is described as having a novel mode of interaction with the AhR, distinguishing it from classic polycyclic aromatic hydrocarbon (PAH) ligands. This unique interaction profile may contribute to its non-toxic nature while still potently activating the receptor.

Signaling Pathway of this compound-Mediated AhR Activation

The activation of AhR by this compound leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1A2. This induction is a hallmark of AhR activation. The signaling cascade is as follows:

  • Ligand Binding: this compound enters the cell and binds to the cytosolic AhR, which is in a complex with chaperone proteins including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone complex and exposure of a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.

  • Heterodimerization: Inside the nucleus, the AhR-ligand complex forms a heterodimer with the ARNT protein.

  • DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to DREs in the regulatory regions of target genes, initiating the transcription of genes such as CYP1A1, CYP1A2, and others involved in metabolic and cellular processes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) This compound->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT AhR/ARNT Heterodimer AhR_active->AhR_ARNT Translocation DRE DRE (DNA) AhR_ARNT->DRE Binds to mRNA mRNA (e.g., CYP1A1) DRE->mRNA Transcription Protein Protein (e.g., CYP1A1) mRNA->Protein Translation Hepatoprotective\nEffect Hepatoprotective Effect Protein->Hepatoprotective\nEffect Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_analysis Day 3: Analysis A Culture AhR-reporter cell line B Seed cells into 96-well plate A->B C Incubate for 24h B->C D Prepare serial dilutions of this compound E Treat cells with This compound D->E F Incubate for 24h E->F G Lyse cells and add luciferase reagent H Measure luminescence G->H I Analyze data and calculate EC50 H->I

Mivotilate (YH439): A Technical Whitepaper on its Therapeutic Potential as a Hepatoprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a synthetic, experimental compound demonstrating significant hepatoprotective properties in preclinical studies. Its primary mechanism of action involves the transcriptional inhibition of cytochrome P450 2E1 (CYP2E1), a key enzyme implicated in the metabolic activation of various hepatotoxins. Furthermore, this compound acts as a potent activator of the aryl hydrocarbon receptor (AhR), leading to the induction of detoxifying enzymes such as cytochromes P450 1A1 and 1A2 (CYP1A1/2). This dual action of suppressing a damage-inducing enzyme while upregulating protective ones positions this compound as a promising therapeutic candidate for the management of liver diseases. This document provides an in-depth overview of the current understanding of this compound, including its mechanism of action, a summary of key quantitative preclinical data, and detailed experimental protocols.

Introduction

Liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD) and alcoholic liver disease, represent a significant global health burden. A key contributor to the pathogenesis of these conditions is the overactivity of certain cytochrome P450 enzymes, particularly CYP2E1. This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds, often leading to the production of reactive oxygen species (ROS) and toxic metabolites that cause cellular damage and inflammation.

This compound has emerged as a promising small molecule with the potential to mitigate this damage. Preclinical evidence strongly suggests that this compound exerts its hepatoprotective effects primarily through the targeted downregulation of CYP2E1 expression at the transcriptional level. This whitepaper will delve into the technical details of this compound's mechanism of action, present the available quantitative data from preclinical studies, and outline the experimental methodologies used to generate this data.

Mechanism of Action

This compound's hepatoprotective effects are attributed to two primary molecular mechanisms:

  • Transcriptional Inhibition of CYP2E1: this compound has been shown to rapidly and potently decrease the messenger RNA (mRNA) levels of CYP2E1.[1] Nuclear run-on transcription analyses have confirmed that this inhibition occurs at the level of gene transcription.[1] By reducing the synthesis of the CYP2E1 enzyme, this compound effectively limits the metabolic activation of hepatotoxins and reduces the associated oxidative stress.

  • Aryl Hydrocarbon Receptor (AhR) Activation: this compound is a potent activator of the AhR, a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism.[2] Upon activation by this compound, the AhR translocates to the nucleus and induces the expression of Phase I and Phase II detoxifying enzymes, including CYP1A1 and CYP1A2.[2][3] This induction enhances the clearance of potentially harmful compounds, further contributing to the overall hepatoprotective effect.

The interplay between these two mechanisms is a key feature of this compound's therapeutic potential.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies conducted in rat models.

Table 1: Effect of this compound on CYP2E1 Activity and Protein Levels in Rats

ParameterTreatment GroupDosageTime Point% Decrease from ControlReference
N-nitrosodimethylamine demethylase activity (CYP2E1 activity)Uninduced Rats150 mg/kg (single dose)2 hours~30%
N-nitrosodimethylamine demethylase activity (CYP2E1 activity)Uninduced Rats150 mg/kg (single dose)24 hours43%
CYP2E1 Enzyme ActivityStarved (Induced) RatsNot specifiedNot specified34%
Immunoreactive CYP2E1 ProteinIsoniazid-induced Rats25-100 mg/kgNot specifiedComplete suppression
P450 2E1 Metabolic ActivitiesRatsNot specified (3 days)3 daysUp to 57%

Table 2: Hepatoprotective Effects of this compound in a Rat Model of Liver Injury

ParameterTreatment GroupObservationReference
Serum Alanine Aminotransferase (ALT)CCl4 and ethanol-treated ratsSignificant protection (reduction in elevated levels)
Serum Alkaline Phosphatase (ALP)CCl4 and ethanol-treated ratsSignificant protection (reduction in elevated levels)
Hepatic Hydroxyproline LevelCCl4 and ethanol-treated ratsComplete blockage of toxicant-induced elevation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models and Treatment
  • Animal Species: Male Sprague-Dawley rats were utilized in the described studies.

  • Induction of CYP2E1: For studies on induced CYP2E1, rats were starved for a specified period or treated with isoniazid, a known inducer of CYP2E1.

  • Induction of Liver Injury: A model of chemical-induced hepatic injury was established by treating animals with carbon tetrachloride (CCl4) and ethanol over a period of nine weeks.

  • This compound Administration: this compound was administered to the animals, with dosages and routes of administration varying depending on the specific experiment (e.g., a single oral dose of 150 mg/kg).

Biochemical Assays
  • CYP2E1 Activity Assay: The catalytic activity of CYP2E1 was assessed by measuring the rate of N-nitrosodimethylamine demethylation in hepatic microsomes.

  • Immunoblot Analysis: The levels of CYP2E1 protein in hepatic microsomes were quantified using standard immunoblotting techniques with antibodies specific to CYP2E1.

  • RNA Hybridization Analysis: The levels of CYP2E1 mRNA were determined using RNA hybridization techniques to assess changes in gene expression.

  • Nuclear Run-on Transcription Assay: To determine the effect of this compound on the rate of gene transcription, nuclear run-on transcription analyses were performed on isolated liver nuclei.

  • Serum Enzyme Assays: Serum levels of alanine aminotransferase (ALT) and alkaline phosphatase (ALP) were measured as markers of liver damage.

  • Hydroxyproline Assay: Hepatic hydroxyproline levels were quantified as an indicator of collagen deposition and fibrosis.

Visualizations

Signaling Pathway of this compound's Hepatoprotective Action

Mivotilate_Mechanism cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (YH439) AhR AhR This compound->AhR Activates CYP2E1_gene CYP2E1 Gene This compound->CYP2E1_gene Inhibits Transcription AhR_this compound AhR-Mivotilate Complex AhR->AhR_this compound Translocates to Nucleus CYP2E1_mRNA CYP2E1 mRNA CYP2E1_protein CYP2E1 Protein CYP2E1_mRNA->CYP2E1_protein Translation CYP1A1_2_mRNA CYP1A1/2 mRNA CYP1A1_2_protein CYP1A1/2 Protein CYP1A1_2_mRNA->CYP1A1_2_protein Translation Toxic_Metabolites Toxic Metabolites CYP2E1_protein->Toxic_Metabolites Catalyzes Detoxification Detoxification CYP1A1_2_protein->Detoxification Promotes Hepatotoxins Hepatotoxins Hepatotoxins->Toxic_Metabolites Metabolism Hepatocyte Hepatocyte Toxic_Metabolites->Hepatocyte Cellular Damage CYP2E1_gene->CYP2E1_mRNA Transcription CYP1A1_2_gene CYP1A1/2 Gene CYP1A1_2_gene->CYP1A1_2_mRNA Transcription AhR_this compound->CYP1A1_2_gene Induces Transcription

Caption: this compound's dual mechanism of action in hepatocytes.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_animal_studies Animal Studies cluster_analysis Analysis animal_model Rat Model (Sprague-Dawley) treatment_groups Treatment Groups: - Control - this compound - Hepatotoxin - Hepatotoxin + this compound animal_model->treatment_groups dosing This compound Administration (e.g., oral gavage) treatment_groups->dosing sample_collection Sample Collection (Blood, Liver Tissue) dosing->sample_collection biochemical Biochemical Analysis: - Serum ALT/ALP - Hepatic Hydroxyproline sample_collection->biochemical molecular Molecular Analysis: - CYP2E1 Activity (NDMA) - Immunoblotting (CYP2E1 Protein) - RNA Hybridization (CYP2E1 mRNA) - Nuclear Run-on (Transcription Rate) sample_collection->molecular data_interpretation Data Interpretation and Conclusion on Hepatoprotective Efficacy biochemical->data_interpretation molecular->data_interpretation

Caption: Workflow for preclinical assessment of this compound.

Conclusion and Future Directions

The preclinical data available for this compound (YH439) strongly support its potential as a therapeutic agent for liver diseases. Its unique dual mechanism of action, involving the transcriptional suppression of the pro-toxic CYP2E1 enzyme and the induction of protective CYP1A enzymes via AhR activation, presents a compelling rationale for further development. The quantitative data from animal models demonstrate a significant and rapid reduction in CYP2E1 activity and expression, coupled with clear hepatoprotective effects against chemical-induced liver injury.

To date, no clinical trials specifically investigating this compound or YH439 have been identified in the public domain. The logical next step in the development of this compound would be to conduct comprehensive IND-enabling toxicology studies, followed by Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers. Subsequent clinical investigations in patient populations with liver diseases, such as MASLD or alcoholic liver disease, would be warranted to evaluate its therapeutic efficacy. Further research should also focus on elucidating the precise molecular interactions between this compound and the transcriptional machinery of the CYP2E1 gene.

References

Methodological & Application

Application Notes and Protocols for In vivo Studies with Mivotilate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivotilate (also known as YH439) is a potent, non-toxic activator of the aryl hydrocarbon receptor (AhR) and has demonstrated hepatoprotective properties. As a member of the bHLH/PAS transcription factor family, the AhR is a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism, cell cycle, and immune responses. Upon activation by a ligand such as this compound, the AhR translocates to the nucleus, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and subsequently binds to Xenobiotic Response Elements (XREs) on the DNA. This binding initiates the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[1][2][3][4]

These application notes provide detailed protocols for the dissolution and preparation of this compound for in vivo studies based on currently available information.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound (YH439) used in various animal models. Researchers should use these values as a starting point and optimize the dose for their specific experimental design.

Animal ModelRoute of AdministrationDosage RangeVehicleReference
RatOral (p.o.)75 - 300 mg/kgCorn oil
RatOral (p.o.)50 - 500 mg/kgNot specified
RatIntravenous (i.v.)1 - 10 mg/kgNot specified
RabbitIntravenous (i.v.)1 - 10 mg/kgNot specified
DogIntravenous (i.v.)1 - 20 mg/kgNot specified
DogOral (p.o.)0.5 - 2 g (total body weight)Not specified

Experimental Protocols

Important Precautionary Note: Before handling this compound, researchers must wear appropriate personal protective equipment, including safety glasses, protective clothing, a mask, and gloves to avoid skin contact.

Protocol 1: Preparation of this compound in Corn Oil for Oral Administration

This protocol is based on a study that administered this compound orally to rats.

Materials:

  • This compound (YH439) powder

  • Corn oil (pharmaceutical grade)

  • Sterile microcentrifuge tubes or other suitable containers

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles

Procedure:

  • Calculate the required amount of this compound and corn oil. Based on the desired dose (e.g., 150 mg/kg) and the weight of the animals, calculate the total mass of this compound needed. Determine the volume of corn oil required to achieve the desired concentration for accurate dosing volume (e.g., 5-10 mL/kg).

  • Weigh this compound. Accurately weigh the calculated amount of this compound powder and place it into a sterile container.

  • Add corn oil. Add the calculated volume of corn oil to the container with the this compound powder.

  • Create a suspension. Vigorously vortex the mixture until a uniform suspension is achieved. If the compound does not readily suspend, brief sonication in a water bath may be used to aid dispersion. Visually inspect for any clumps of powder.

  • Administration. Immediately before administration, vortex the suspension again to ensure uniformity. Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Multi-Vehicle System)

This protocol is a general method for formulating compounds with low water solubility for in vivo use and is suggested by a commercial supplier of this compound. This method results in a formulation that may be suitable for parenteral routes of administration, though the final preparation should be sterile filtered if possible.

Materials:

  • This compound (YH439) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O) or saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a DMSO stock solution. Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dose and the solubility of this compound in DMSO.

  • Add PEG300. To the DMSO stock solution, add an equal volume of PEG300. Mix thoroughly by vortexing until the solution is clear.

  • Add Tween 80. To the DMSO/PEG300 mixture, add an equal volume of Tween 80. Mix thoroughly by vortexing until the solution is clear.

  • Add aqueous vehicle. Finally, add an equal volume of ddH₂O or sterile saline to the mixture. Mix thoroughly by vortexing. The final solution should be clear or a stable suspension.

  • Administration. Administer the final formulation to the animals via the desired route (e.g., intraperitoneal or intravenous injection). The maximum recommended volume for administration will depend on the animal model and the route of injection.

Visualization of this compound's Mechanism of Action

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binds Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates & Dimerizes with Heterodimer AhR-ARNT Heterodimer ARNT->Heterodimer XRE XRE (on DNA) Heterodimer->XRE Binds Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

Caption: this compound activates the AhR signaling pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a general workflow for conducting an in vivo study with this compound.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A1 Calculate Dose & Vehicle Volume A2 Weigh this compound A1->A2 A3 Dissolve/Suspend in Vehicle (e.g., Corn Oil) A2->A3 B2 Administer this compound (e.g., Oral Gavage) A3->B2 B1 Select Animal Model (e.g., Rat) B1->B2 C1 Monitor Animals B2->C1 C2 Collect Tissues/Blood C1->C2 C3 Perform Assays (e.g., Biomarker Analysis, Histopathology) C2->C3

References

Application Notes and Protocols for Mycophenolate Mofetil (MMF) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolate mofetil (MMF) is a potent, non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. As T and B lymphocytes are critically dependent on this pathway for their proliferation, MMF has a potent cytostatic effect on these cells. It is the morpholinoethyl ester prodrug of the active metabolite, mycophenolic acid (MPA). MMF is widely used as an immunosuppressant in transplantation medicine and for the treatment of various autoimmune and inflammatory diseases. These application notes provide a summary of MMF dosage and administration in preclinical animal models to guide researchers in their study design.

Data Presentation

Table 1: Mycophenolate Mofetil Dosage and Administration in Mouse Models
Animal ModelMouse StrainAdministration RouteDosageVehicleReference
Acute Graft-Versus-Host DiseaseBALB/c recipients of C57BL/6 donor cellsOral Gavage30, 60, 90 mg/kg/dayNot Specified[1]
Staphylococcus aureus SepsisC57BL/6JIntraperitoneal20 mg/kg/day for 5 days0.9% NaCl
Systemic Lupus Erythematosus (SLE)NZB x NZW F1Oral Gavage200 mg/kg/dayNot Specified
Active Crohn's DiseaseNot SpecifiedIntraperitoneal or Oral Gavage1 or 2 mg per mouseNot Specified
Table 2: Mycophenolate Mofetil Dosage and Administration in Rat Models
Animal Model/Study TypeRat StrainAdministration RouteDosageVehicleReference
Kidney AllograftLewis recipients of Brown Norway donor kidneysOral5, 10, 15, 25 mg/kg/dayNot Specified[2]
Gastrointestinal Toxicity StudyWistarIntraperitoneal300 mg/kg (acute dose)Not Specified[3]
Gastrointestinal Toxicity StudySprague-DawleyOral50 mg of MPA equivalents/kg/day (chronic)Not Specified[4]

Experimental Protocols

Protocol 1: Preparation and Administration of MMF for Intraperitoneal (IP) Injection in Mice

Materials:

  • Mycophenolate mofetil (lyophilized powder)

  • Sterile 0.9% Sodium Chloride (NaCl) solution

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

Procedure:

  • Reconstitute the lyophilized MMF powder with sterile 0.9% NaCl to a final concentration of 2 mg/mL.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Calculate the required volume for each mouse based on its body weight and the desired dosage (e.g., for a 20 mg/kg dose in a 25g mouse, the volume would be 0.25 mL).

  • Administer the MMF solution via intraperitoneal injection.

Protocol 2: Preparation and Administration of MMF for Oral Gavage in Rodents

Materials:

  • Mycophenolate mofetil (powder or commercial oral suspension)

  • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Sterile syringes

Procedure:

  • If using powder, prepare a homogenous suspension of MMF in the chosen vehicle to the desired concentration. Commercial oral suspensions can be used as is or diluted if necessary.[5]

  • Ensure the suspension is well-mixed before each administration.

  • Calculate the required volume for each animal based on its body weight and the desired dosage.

  • Gently restrain the animal and administer the suspension directly into the stomach using an appropriately sized oral gavage needle.

  • Care should be taken to avoid accidental administration into the trachea.

Protocol 3: Preparation and Administration of MMF for Intravenous (IV) Infusion

Materials:

  • Mycophenolate mofetil for injection (lyophilized powder)

  • Sterile 5% Dextrose solution (D5W)

  • Sterile syringes and infusion set

  • Appropriate equipment for IV access in the animal model (e.g., tail vein catheter for mice)

Procedure:

  • Reconstitute the lyophilized MMF powder for injection with 5% Dextrose to a final concentration of 6 mg/mL.

  • The reconstituted solution should be a slightly yellow solution.

  • Calculate the total volume required based on the animal's weight and the desired dosage.

  • Administer the solution via slow intravenous infusion over a minimum of 2 hours.

Mandatory Visualization

Signaling Pathway of Mycophenolate Mofetil

MMF_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MMF Mycophenolate Mofetil (MMF) MPA Mycophenolic Acid (MPA) MMF->MPA Hydrolysis IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine Triphosphate (dGTP) GDP->dGTP RNA_Synthesis RNA Synthesis GTP->RNA_Synthesis DNA_Synthesis DNA Synthesis (Proliferation) dGTP->DNA_Synthesis

Caption: Mechanism of action of Mycophenolate Mofetil (MMF).

Experimental Workflow for MMF Efficacy Study in a Mouse Model

MMF_Workflow Start Start of Study Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Disease_Induction Disease Induction (e.g., Autoimmune Model) Animal_Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment_Group MMF Treatment Group Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Dosing Daily Dosing (e.g., Oral Gavage or IP) Treatment_Group->Dosing Vehicle_Group->Dosing Monitoring Monitoring of Clinical Signs, Body Weight, etc. Dosing->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Endpoint_Analysis Endpoint Analysis (e.g., Histopathology, Cytokine Levels) Sample_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis Conclusion Conclusion on MMF Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating MMF efficacy.

References

Mivotilate: An Atypical Activator for Investigating Aryl Hydrocarbon Receptor (AhR) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating cellular responses to a variety of environmental and endogenous signals. Traditionally associated with the metabolism of xenobiotics, recent research has unveiled its involvement in a diverse range of physiological and pathological processes, including immune modulation, cell differentiation, and tumorigenesis. Mivotilate (also known as YH439) has been identified as an atypical activator of the AhR.[1] Chemically distinct from classical polycyclic aromatic hydrocarbon (PAH) ligands, this compound presents a unique tool for elucidating the nuanced mechanisms of AhR signaling. This document provides detailed application notes and protocols for utilizing this compound to investigate AhR signaling pathways.

This compound as an AhR Activator

This compound activates the AhR signaling cascade, leading to the transcriptional induction of target genes, most notably Cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2).[1] Its mechanism of action is confirmed to be AhR-dependent, as the induction of these genes is absent in AhR knockout models.[1] this compound's unique chemical structure and its classification as an atypical AhR activator suggest a mode of interaction with the receptor that may differ from that of classical ligands. This distinction makes this compound a valuable probe for exploring ligand-specific AhR conformations and downstream signaling events.

Data Presentation

Table 1: Summary of this compound's Effect on AhR Signaling

ParameterObservationSpecies/SystemReference
AhR Activation Atypical ActivatorMouse[1]
Target Gene Induction Increases CYP1A1 and CYP1A2 mRNA and protein levelsRodents, Murine Hepatoma Cells[1]
AhR Dependency No CYP1A1/2 induction in AhR knockout mice and cellsMouse, Murine Hepatoma Cells
Dose-Response Time- and concentration-dependent increase in CYP1A1-mediated ethoxyresorufin-O-deethylase (EROD) activity and protein levels.Rodents
Time Course (single 150 mg/kg dose in rodents) CYP1A1 mRNA peak at 8 hr, CYP1A2 mRNA peak at 16 hr. CYP1A protein peak at 24 hr.Rodents
Cellular Effect Promotes liver enlargement and regeneration via a YAP signaling pathway.Mouse

Signaling Pathway Diagram

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2-p23 This compound->AhR_complex Binds Activated_AhR Activated AhR-Mivotilate Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates & Heterodimerizes with Activated_AhR->ARNT AhR_ARNT This compound-AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Target_Genes Target Genes (e.g., CYP1A1, CYP1A2) XRE->Target_Genes Induces Transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Hepa-1c1c7) Treatment Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment CYP1A1_Induction CYP1A1 Induction Assay (qRT-PCR & Western Blot) Treatment->CYP1A1_Induction Nuclear_Translocation AhR Nuclear Translocation (Immunofluorescence) Treatment->Nuclear_Translocation Reporter_Assay AhR Reporter Gene Assay Treatment->Reporter_Assay Data_Analysis Data Analysis and Interpretation CYP1A1_Induction->Data_Analysis Nuclear_Translocation->Data_Analysis Reporter_Assay->Data_Analysis Animal_Model Animal Model (e.g., Wild-type vs. AhR Knockout Mice) Mivotilate_Admin This compound Administration Animal_Model->Mivotilate_Admin Tissue_Harvest Tissue Harvest (e.g., Liver) Mivotilate_Admin->Tissue_Harvest Gene_Expression Gene Expression Analysis (e.g., CYP1A1, CYP1A2) Tissue_Harvest->Gene_Expression Gene_Expression->Data_Analysis

References

Unveiling the Hepatoprotective Potential of YH439: A Guide to Preclinical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental techniques and protocols for assessing the hepatoprotective effects of YH439, a promising experimental compound. YH439 has demonstrated significant protective effects in preclinical models of liver injury, primarily through its unique mechanism of action involving the suppression of cytochrome P450 2E1 (CYP2E1) and modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Overview of YH439's Hepatoprotective Mechanism

YH439 exerts its liver-protective effects through a multi-faceted approach. A key mechanism is the suppression of CYP2E1 expression, an enzyme involved in the metabolic activation of various hepatotoxins[1][2]. By inhibiting CYP2E1, YH439 mitigates the generation of toxic metabolites that can lead to cellular damage. Furthermore, YH439 has been shown to activate the AHR, which in turn interacts with the Yes-associated protein (YAP) signaling pathway, playing a role in liver regeneration and homeostasis.

In Vivo Assessment of Hepatoprotective Efficacy

A robust method to evaluate the hepatoprotective effects of YH439 is through the use of animal models of chemically-induced liver injury. A widely used model involves the chronic administration of carbon tetrachloride (CCl4) and ethanol in rats, which mimics key aspects of human liver disease.

Experimental Model: CCl4 and Ethanol-Induced Liver Injury in Rats

This protocol outlines a 9-week study to induce liver fibrosis in rats and assess the protective effects of YH439[2].

Materials:

  • Male Sprague-Dawley rats

  • Carbon tetrachloride (CCl4)

  • Ethanol

  • Olive oil (vehicle for CCl4)

  • YH439

  • Standard laboratory animal diet and water

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week to the experimental facility conditions.

  • Induction of Liver Injury:

    • Administer CCl4 (dissolved in olive oil) to the rats. While the exact frequency and dosage can be optimized, a common approach is intraperitoneal injection twice a week.

    • Provide ethanol in the drinking water.

    • This regimen is continued for a total of 9 weeks to establish significant liver fibrosis.

  • YH439 Administration:

    • The YH439 treatment group receives the compound concurrently with the CCl4 and ethanol administration.

    • YH439 can be administered orally at doses ranging from 25 to 100 mg/kg body weight[2]. The compound can be suspended in a suitable vehicle like a 0.2% sodium salt of carboxymethyl cellulose solution[3].

  • Control Groups:

    • Vehicle Control: Receives the vehicle for CCl4 and YH439 without the active compounds.

    • Positive Control (Toxin only): Receives CCl4 and ethanol to establish the extent of liver damage.

  • Monitoring and Sample Collection:

    • Monitor animal health and body weight regularly throughout the study.

    • At the end of the 9-week period, euthanize the animals and collect blood and liver tissue samples for subsequent analysis.

Assessment Parameters

Serum levels of key liver enzymes are indicative of hepatocellular damage. In a study, animals treated with CCl4 and ethanol for 9 weeks showed a 2.5-fold increase in serum alanine aminotransferase (ALT) and a 2-fold increase in alkaline phosphatase (ALP) activities. Concomitant treatment with YH439 resulted in a significant protective effect against this experimental hepatic injury.

Table 1: Effect of YH439 on Serum Liver Enzymes in CCl4 and Ethanol-Induced Liver Injury in Rats

GroupSerum ALT (Fold Change vs. Control)Serum ALP (Fold Change vs. Control)
Control 1.01.0
CCl4 + Ethanol 2.52.0
CCl4 + Ethanol + YH439 Significantly reduced compared to CCl4 + Ethanol groupSignificantly reduced compared to CCl4 + Ethanol group

Protocol for Serum Biochemical Analysis:

  • Collect blood samples via cardiac puncture at the time of sacrifice.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Use commercially available assay kits to measure the activity of ALT, AST (Aspartate Aminotransferase), and ALP in the serum samples according to the manufacturer's instructions.

  • Read the absorbance using a spectrophotometer and calculate the enzyme activities.

Histological examination of liver tissue provides direct evidence of the extent of liver damage and the protective effects of YH439.

Protocol for Histological Analysis:

  • Fix a portion of the liver tissue in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin.

  • Section the paraffin blocks at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red for collagen deposition to assess fibrosis.

  • Examine the stained sections under a microscope to evaluate the degree of necrosis, inflammation, and fibrosis.

Hydroxyproline is a major component of collagen, and its content in the liver is a quantitative marker of fibrosis. Treatment with YH439 has been shown to completely block the toxicant-induced elevation in hepatic hydroxyproline levels.

Protocol for Hydroxyproline Assay:

  • Tissue Hydrolysis:

    • Take a weighed portion of liver tissue (approximately 100 mg).

    • Add 6N HCl and hydrolyze at 110-120°C for 18-24 hours.

  • Neutralization and Oxidation:

    • Neutralize the hydrolysate with NaOH.

    • Add Chloramine-T solution to oxidize the hydroxyproline.

  • Color Development:

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C to develop a colored product.

  • Measurement:

    • Read the absorbance at 550-560 nm using a spectrophotometer.

    • Calculate the hydroxyproline content by comparing the absorbance to a standard curve prepared with known concentrations of hydroxyproline.

In Vitro Mechanistic Studies

To delve into the molecular mechanisms of YH439's action, in vitro studies using primary hepatocytes or liver-derived cell lines are essential.

Assessment of CYP2E1 Expression

YH439 has been shown to suppress the expression of CYP2E1. This can be assessed at both the protein and mRNA levels.

Immunoblotting, or Western blotting, is used to detect the levels of CYP2E1 protein in liver microsomes.

Protocol for Immunoblot Analysis:

  • Preparation of Liver Microsomes:

    • Homogenize liver tissue in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.

  • Protein Quantification:

    • Determine the protein concentration of the microsomal fraction using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Separate the microsomal proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for CYP2E1.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Immunoblot analyses have shown that P450 2E1 levels were decreased below the limit of detectability in hepatic microsomes prepared from YH439-treated rats.

RNA hybridization techniques, such as Northern blotting or in situ hybridization, can be used to assess the levels of CYP2E1 mRNA. Interestingly, RNA hybridization analysis has revealed that CYP2E1 mRNA levels did not change after YH439 treatment, suggesting that YH439 effectively suppresses CYP2E1 expression in the absence of transcriptional inactivation.

General Protocol for RNA Hybridization (Northern Blot):

  • RNA Extraction: Extract total RNA from liver tissue or cultured cells.

  • Electrophoresis: Separate the RNA by denaturing agarose gel electrophoresis.

  • Transfer: Transfer the separated RNA to a nylon membrane.

  • Hybridization: Hybridize the membrane with a labeled probe specific for CYP2E1 mRNA.

  • Detection: Detect the signal from the labeled probe using autoradiography or a chemiluminescent detection system.

Signaling Pathway Analysis

YH439's hepatoprotective effects are also linked to the AHR-YAP signaling pathway. Understanding this pathway provides deeper insights into its mechanism of action.

AHR-YAP Signaling Pathway

YH439 acts as an activator of the Aryl Hydrocarbon Receptor (AHR). Upon activation, AHR translocates to the nucleus and interacts with the Yes-associated protein (YAP). This interaction influences the transcription of downstream target genes involved in cell proliferation and tissue regeneration.

YH439_Hepatoprotective_Signaling cluster_nucleus Nucleus YH439 YH439 AHR_complex AHR-HSP90 Complex YH439->AHR_complex Activates AHR_nuc AHR AHR_complex->AHR_nuc Translocation YAP_cyto YAP YAP_nuc YAP YAP_cyto->YAP_nuc Translocation TEAD TEAD AHR_nuc->TEAD YAP_nuc->TEAD Gene_Expression ↑ Gene Expression (Cyp1a1, Ccna1, Ccnd1, Ctgf, Cyr61, Ankrd1) TEAD->Gene_Expression Promotes Transcription Hepatoprotection Hepatoprotection & Liver Regeneration Gene_Expression->Hepatoprotection

References

Application Notes and Protocols for Studying Acetaminophen-Induced Injury in Primary Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing primary hepatocyte cultures as a robust in vitro model for studying drug-induced liver injury (DILI), using acetaminophen (APAP) as a classic example. The protocols outlined below cover the essential procedures from hepatocyte isolation and culture to downstream analysis of cytotoxicity and key signaling pathways.

Introduction

Acetaminophen (APAP) overdose is a leading cause of acute liver failure, making it a critical area of study in toxicology and drug development.[1][2] Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic and physiological characteristics of the liver in vivo.[3][4] This model allows for the detailed investigation of the molecular mechanisms underlying APAP-induced hepatocyte death, which primarily involves metabolic activation to a reactive intermediate, subsequent glutathione (GSH) depletion, mitochondrial oxidative stress, and activation of cell death signaling pathways.[5]

Key Experimental Protocols

Isolation and Culture of Primary Hepatocytes

The isolation of viable and functional primary hepatocytes is crucial for the success of in vitro hepatotoxicity studies. The two-step collagenase perfusion method is the most widely used technique for obtaining high yields of healthy hepatocytes.

Protocol: Two-Step Collagenase Perfusion for Mouse Hepatocyte Isolation

  • Anesthesia and Perfusion Setup: Anesthetize the mouse according to approved institutional protocols. Surgically expose the portal vein and inferior vena cava. Cannulate the portal vein for perfusion.

  • Step 1: Pre-perfusion (Calcium-free buffer): Perfuse the liver with a warm (37°C), calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to disrupt cell-cell junctions. Continue until the liver appears blanched.

  • Step 2: Collagenase Digestion: Switch to a perfusion buffer containing collagenase and calcium chloride. Perfuse until the liver tissue becomes soft and digested.

  • Hepatocyte Dissociation and Purification: Carefully excise the liver and transfer it to a sterile dish containing culture medium. Gently dissociate the tissue to release the hepatocytes. Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.

  • Cell Washing and Viability Assessment: Wash the hepatocytes by centrifugation at a low speed (e.g., 50 x g for 5 minutes) to pellet the hepatocytes while leaving non-parenchymal cells in the supernatant. Resuspend the pellet in fresh culture medium. Assess cell viability using the trypan blue exclusion method. A viability of >90% is recommended for culture.

  • Cell Seeding: Seed the isolated hepatocytes onto collagen-coated culture plates at a desired density (e.g., 0.5 x 10^6 cells/mL). Allow the cells to attach for a few hours before proceeding with treatment.

Acetaminophen Treatment and Cytotoxicity Assessment

Protocol: APAP Treatment and LDH Assay

  • Preparation of APAP Stock Solution: Prepare a stock solution of APAP in a suitable solvent (e.g., culture medium or DMSO).

  • Treatment of Hepatocytes: After hepatocyte attachment, replace the medium with fresh culture medium containing the desired concentrations of APAP (e.g., 0.25 mM to 32 mM). Include a vehicle control (medium with the solvent used for the APAP stock).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 2, 8, 24, or 48 hours).

  • Sample Collection: At each time point, collect the culture supernatant for the lactate dehydrogenase (LDH) assay.

  • LDH Assay: Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. LDH is a stable cytosolic enzyme that is released upon membrane damage, serving as an indicator of cytotoxicity.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on APAP-induced hepatotoxicity in primary hepatocyte cultures.

Table 1: Dose-Dependent Cytotoxicity of Acetaminophen in Primary Human Hepatocytes (24-hour exposure)

APAP Concentration (mM)Mean LDH Release (% of Total)Mean miR-122 Release (% of Total)
0 (Control)6.91.4
1015.210.5
2035.828.3
3046.935.0

Data adapted from a study by Richard Kia, et al., 2014, which demonstrated a dose-dependent increase in both LDH and miR-122 release, with miR-122 showing a greater fold-increase over baseline.

Table 2: Time-Dependent Effect of Acetaminophen on Cellular ATP Content in Primary Human Hepatocytes

Time (hours)Cellular ATP Content (% of Control)
2~95%
8~60%
24~25%

Data adapted from a study by Sison-Young et al., 2017, illustrating the decline in cellular ATP levels following exposure to 10 mM APAP.

Signaling Pathways in Acetaminophen-Induced Hepatotoxicity

The following diagrams illustrate the key signaling pathways and the experimental workflow for studying APAP-induced liver injury in primary hepatocytes.

APAP_Metabolism_and_Toxicity APAP Acetaminophen (APAP) CYP450 CYP450 Enzymes (e.g., CYP2E1, CYP1A2) APAP->CYP450 Metabolism NAPQI NAPQI (Reactive Metabolite) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Covalent Binding Detox Detoxification GSH->Detox Mito_Stress Mitochondrial Oxidative Stress Protein_Adducts->Mito_Stress JNK JNK Activation Mito_Stress->JNK Necrosis Hepatocyte Necrosis JNK->Necrosis

Caption: APAP metabolic activation and downstream toxicity pathway.

Experimental_Workflow Isolation 1. Primary Hepatocyte Isolation (Two-step collagenase perfusion) Culture 2. Cell Seeding and Culture (Collagen-coated plates) Isolation->Culture Treatment 3. APAP Treatment (Dose-response & time-course) Culture->Treatment Cytotoxicity 4a. Cytotoxicity Assays (LDH, ALT, Propidium Iodide) Treatment->Cytotoxicity Metabolism 4b. Metabolic Assays (GSH, ATP levels) Treatment->Metabolism Signaling 4c. Signaling Analysis (Western blot for JNK, etc.) Treatment->Signaling Analysis 5. Data Analysis and Interpretation Cytotoxicity->Analysis Metabolism->Analysis Signaling->Analysis

Caption: Experimental workflow for studying DILI in primary hepatocytes.

Concluding Remarks

The use of primary hepatocyte cultures provides a powerful and clinically relevant model for elucidating the mechanisms of drug-induced liver injury. The protocols and data presented here for acetaminophen serve as a foundational framework that can be adapted for studying the hepatotoxicity of other compounds. By carefully controlling experimental conditions and employing a range of quantitative assays, researchers can gain valuable insights into potential DILI liabilities and develop safer therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mivotilate Concentration for Maximum AhR Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mivotilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound for maximal Aryl Hydrocarbon Receptor (AhR) activation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an in-vitro AhR activation assay?

A1: For a novel compound like this compound, it is recommended to perform a broad dose-response curve to determine its optimal concentration. A common starting range spans several orders of magnitude, from 1 nM to 100 µM.[1] This wide range helps in identifying the concentration at which this compound exerts its maximal effect and also reveals any potential toxicity at higher concentrations.

Q2: What are the essential positive and negative controls to include when testing this compound?

A2: Including proper controls is critical for the accurate interpretation of your results.[1]

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to account for any effects induced by the solvent itself.

  • Untreated Control: This consists of cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[1]

  • Positive Control: Use a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-naphthoflavone (BNF), to ensure that the assay is performing as expected.[2]

  • Negative Control: A compound structurally similar to this compound but known to be inactive against the AhR can help identify potential off-target effects.[1]

Q3: How can I confirm that the observed activity is specific to AhR activation?

A3: To confirm that the observed effects of this compound are specifically due to AhR activation, several validation experiments are recommended:

  • Use of AhR Antagonists: Co-treatment of cells with this compound and a known AhR antagonist should reverse the observed effects.

  • AhR-Null Cell Lines: Perform a counter-screen using a cell line that lacks a functional AhR. This compound should not elicit a response in these cells.

  • Orthogonal Assays: Confirm your findings using a different experimental method. For example, if you initially observe AhR activation using a luciferase reporter assay, you should then measure the induction of endogenous AhR target genes, such as CYP1A1, using qPCR.

Q4: What are potential reasons for observing a decrease in AhR activation at high concentrations of this compound?

A4: A drop in AhR activation at higher concentrations of this compound can be attributed to several factors:

  • Cytotoxicity: High concentrations of the compound may be toxic to the cells, leading to a decrease in the reporter signal. It is crucial to perform a cell viability assay in parallel with your AhR activity assay.

  • Compound Precipitation: this compound may precipitate out of the solution at high concentrations, reducing its effective concentration. Visually inspect the wells for any signs of precipitation.

  • Off-Target Effects: At high concentrations, small molecules can have off-target effects that may interfere with the AhR signaling pathway or the reporter system itself.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High background signal in no-treatment control wells - Contamination of cell culture or reagents.- Autofluorescence of the assay plate or medium.- Use fresh, sterile reagents and maintain aseptic cell culture techniques.- Test different assay plates and media to identify those with lower background signals.
Low signal-to-background ratio with a known AhR agonist - Poor cell health.- Suboptimal concentration of the agonist.- Inefficient transfection (for transient assays).- Ensure cells are healthy and in the logarithmic growth phase.- Perform a dose-response curve for the control agonist to determine its optimal concentration.- Optimize transfection efficiency.
Apparent AhR activation is not reproducible in an orthogonal assay - Non-specific reporter activation.- Compound interference with the reporter system.- Perform a counter-screen with an AhR-null cell line.- Test for direct compound interference with the reporter enzyme (e.g., luciferase).
Apparent AhR antagonism at high compound concentrations - Cytotoxicity.- Compound precipitation.- Perform a cytotoxicity assay in parallel.- Visually inspect the wells for compound precipitation.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent incubation times.- Freeze-thaw cycles of this compound stock.- Standardize cell seeding protocols.- Ensure consistent incubation times for all treatments.- Prepare single-use aliquots of the this compound stock solution.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for AhR Activation

This protocol describes the use of a stably transfected cell line containing a luciferase reporter gene under the control of a dioxin response element (DRE) to measure AhR activation.

Materials:

  • 1A2-DRE™ cells (or similar AhR-responsive reporter cell line)

  • Cell culture medium

  • 96-well white, clear-bottom assay plates

  • This compound

  • Positive control (e.g., TCDD)

  • Vehicle control (e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the 1A2-DRE™ cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is to use a 10-point serial dilution. Also, prepare solutions for the positive and vehicle controls.

  • Cell Treatment: The following day, remove the old media and add the media containing the different concentrations of this compound, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a suitable duration (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Determine the average Relative Luminescence Units (RLU) for each treatment. Normalize the data to the vehicle control to calculate the fold induction of AhR activation.

Protocol 2: qPCR for CYP1A1 mRNA Expression

This protocol is used to confirm AhR activation by measuring the expression of the target gene CYP1A1.

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cells with the determined optimal concentration of this compound for a suitable duration (e.g., 6-24 hours).

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in CYP1A1 expression in this compound-treated cells compared to vehicle-treated cells.

Data Presentation

Table 1: Example Dose-Response Data for this compound in an AhR Luciferase Reporter Assay

This compound Concentration (µM)Mean RLUStandard DeviationFold Induction (vs. Vehicle)
0 (Vehicle)15001201.0
0.00118001501.2
0.0145003503.0
0.115000120010.0
130000250020.0
1025500210017.0
1001200011008.0

Table 2: Example qPCR Data for CYP1A1 Expression

TreatmentMean Ct (CYP1A1)Mean Ct (GAPDH)ΔCtΔΔCtFold Change
Vehicle28.518.210.30.01.0
This compound (1 µM)24.118.35.8-4.522.6
Positive Control23.518.15.4-4.930.0

Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR Complex (Hsp90, XAP2, p23) This compound->AhR_complex Binds AhR_this compound Activated AhR AhR_complex->AhR_this compound Conformational Change AhR_Mivotilate_nuc Activated AhR AhR_this compound->AhR_Mivotilate_nuc Translocation ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocation Dimer AhR-ARNT Heterodimer AhR_Mivotilate_nuc->Dimer ARNT_nuc->Dimer DRE DRE Dimer->DRE Binds Gene Target Gene (e.g., CYP1A1) DRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein

Caption: AhR Signaling Pathway Activation by this compound.

Experimental_Workflow start Start prepare_cells Prepare and Seed Reporter Cell Line start->prepare_cells dose_response Dose-Response Assay (e.g., Luciferase) prepare_cells->dose_response viability Cell Viability Assay (e.g., MTT) prepare_cells->viability analyze_dose Analyze Data to Determine EC50 and CC50 dose_response->analyze_dose viability->analyze_dose confirm Confirm with Orthogonal Assay (e.g., qPCR for CYP1A1) analyze_dose->confirm counterscreen Counterscreen with AhR-Null Cells confirm->counterscreen end End counterscreen->end

Caption: Experimental Workflow for Optimizing this compound Concentration.

Troubleshooting_Tree start Unexpected Results no_effect No AhR Activation Observed? start->no_effect high_background High Background Signal? no_effect->high_background No check_compound Check this compound Integrity and Solubility no_effect->check_compound Yes check_assay Verify Assay Sensitivity and Positive Control no_effect->check_assay Yes low_signal Low Signal with Positive Control? high_background->low_signal No check_reagents Check for Contamination in Media/Reagents high_background->check_reagents Yes check_cells Assess Cell Health and Passage Number low_signal->check_cells Yes

Caption: Troubleshooting Decision Tree for AhR Activation Assays.

References

Troubleshooting unexpected results in Mivotilate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with Mivotilate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the novel serine/threonine kinase, Mivo-Kinase 1 (MVK1). MVK1 is a critical downstream effector in the growth factor signaling cascade, playing a key role in promoting cell cycle progression and inhibiting apoptosis. By inhibiting MVK1, this compound is expected to induce cell cycle arrest and promote apoptosis in cancer cell lines where the MVK1 pathway is overactive.

Q2: I am not seeing the expected cytotoxic effect of this compound on my cancer cell line. What are the possible reasons?

There are several potential reasons for a lack of cytotoxic effect:

  • Cell Line Resistance: The cell line you are using may not have an overactive MVK1 signaling pathway, or it may have redundant signaling pathways that compensate for MVK1 inhibition. We recommend performing a Western blot to confirm the expression and phosphorylation status of MVK1 in your cell line.

  • Compound Inactivity: Ensure that your stock solution of this compound is prepared correctly and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh dilutions for each experiment.

  • Suboptimal Assay Conditions: The incubation time or the cell density may not be optimal for observing a cytotoxic effect. Consider performing a time-course and cell-density titration experiment.[1]

  • High Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Try reducing the serum concentration in your cell culture medium during the this compound treatment.

Q3: My IC50 values for this compound are highly variable between experiments. How can I improve consistency?

High variability in IC50 values is a common issue in cell-based assays.[2][3] Here are some steps to improve consistency:

  • Standardize Cell Seeding: Ensure that you are seeding a consistent number of cells in each well. Variations in cell density can significantly impact the apparent potency of a compound.[1]

  • Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[4] It is best to avoid using the outer wells for experimental data points; instead, fill them with sterile PBS or media.

  • Ensure Proper Mixing: Thoroughly mix your this compound dilutions before adding them to the cells.

  • Use a Consistent Cell Passage Number: Cell lines can change their characteristics over time in culture. Use cells with a low and consistent passage number for all your experiments.

  • Calibrate Pipettes: Inaccurate pipetting, especially of small volumes, can lead to significant errors in compound concentration.

Troubleshooting Guides

Issue 1: Unexpected Increase in Cell Proliferation at Low Concentrations of this compound

Some users have reported a paradoxical increase in cell proliferation at very low, sub-inhibitory concentrations of this compound. This phenomenon, known as hormesis, can be caused by off-target effects or complex cellular feedback loops.

Troubleshooting Steps:

  • Confirm the Observation: Repeat the experiment with a finer dilution series at the lower concentration range to confirm that the effect is reproducible.

  • Check for Contamination: Rule out any potential contamination of your cell culture or this compound stock.

  • Investigate Off-Target Effects: Consider performing a kinome scan to identify any potential off-target kinases that might be activated by low concentrations of this compound.

  • Analyze Downstream Signaling: Perform a Western blot analysis of key proteins in the MVK1 signaling pathway and other related pathways (e.g., MAPK/ERK, PI3K/Akt) at the hormetic concentrations.

Issue 2: High Background Signal in In Vitro Kinase Assays

High background in a kinase assay can mask the inhibitory effect of this compound.

Troubleshooting Steps:

  • Optimize ATP Concentration: The concentration of ATP can significantly impact the assay window. Ensure you are using an ATP concentration that is at or near the Km of the MVK1 enzyme for ATP.

  • Check for Autophosphorylation: The MVK1 enzyme may be autophosphorylating. Run a control reaction without the substrate to determine the level of autophosphorylation.

  • Ensure Purity of Reagents: The kinase, substrate, and buffer components should be of high purity.

  • Increase Wash Steps: If using a filter-based assay, increase the number and stringency of the wash steps to reduce non-specific binding of radiolabeled ATP.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeMVK1 Expression (Relative Units)This compound IC50 (nM)
HCT116Colon1.250
MCF7Breast0.8250
A549Lung0.2>10,000
U87-MGGlioblastoma1.525
Table 2: Effect of Serum Concentration on this compound IC50 in HCT116 Cells
FBS Concentration (%)This compound IC50 (nM)
10%150
5%75
2%55
0.5%50

Experimental Protocols

Protocol 1: this compound Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in a separate 96-well plate. Remove the media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vitro MVK1 Kinase Assay (Radiometric)
  • Prepare Master Mix: Prepare a master mix containing the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA), the MVK1 substrate peptide, and the MVK1 enzyme.

  • Add Inhibitor: Add this compound at various concentrations to the wells of a 96-well plate.

  • Initiate Reaction: Add the master mix to the wells to start the reaction.

  • ATP Addition: Add [γ-32P]ATP to a final concentration equal to the Km of MVK1 for ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Visualizations

MVK1_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins GEF GEF Adaptor Proteins->GEF Ras Ras GEF->Ras MVK1 MVK1 Ras->MVK1 Downstream Effectors Downstream Effectors MVK1->Downstream Effectors Cell Cycle Progression Cell Cycle Progression Downstream Effectors->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition Downstream Effectors->Apoptosis Inhibition This compound This compound This compound->MVK1

Caption: MVK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow A Prepare Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Dilutions D Treat Cells with this compound B->D C->D E Incubate for 72 hours D->E F Perform Viability Assay (e.g., MTT) E->F G Read Plate F->G H Data Analysis (IC50 Calculation) G->H

Caption: A typical experimental workflow for assessing this compound's cytotoxicity.

Troubleshooting_Tree Start Unexpected Result (e.g., No Effect) Q1 Is the cell line MVK1-positive? Start->Q1 A1_Yes Check Compound Activity (Fresh Stock, Solubility) Q1->A1_Yes Yes A1_No Select a different MVK1-positive cell line Q1->A1_No No Q2 Are assay conditions optimal? A1_Yes->Q2 A2_Yes Investigate off-target effects or resistance Q2->A2_Yes Yes A2_No Optimize incubation time and cell density Q2->A2_No No

Caption: A logical troubleshooting tree for unexpected results with this compound.

References

Technical Support Center: Improving the Bioavailability of YH439 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of the experimental hepatoprotective agent, YH439. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is YH439 and what is its known mechanism of action?

YH439 is a synthetic thiazole derivative that has demonstrated hepatoprotective effects.[1] It is known to be a potent activator of the aryl hydrocarbon receptor (AhR) and an inhibitor of the cytochrome P450 enzyme CYP2E1 at the transcriptional level.[2] This dual-action suggests its potential in protecting the liver from certain types of chemical-induced injury.

Q2: What is the oral bioavailability of YH439 in its pure form?

Studies in rats have shown that YH439 has very low oral bioavailability. In one key study, the absolute bioavailability (F value) was found to be between 0.859% and 3.67% for oral doses ranging from 100 to 500 mg/kg.[3] This poor absorption is a significant hurdle for in vivo studies and potential therapeutic development.

Q3: Why is the oral bioavailability of YH439 so low?

While the exact reasons for YH439's low bioavailability are not fully elucidated in the available literature, it is common for poorly water-soluble compounds to exhibit low oral absorption. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gut fluids. Low aqueous solubility can be a major limiting factor in this process.

Q4: Has any method been successfully used to improve the oral bioavailability of YH439?

Yes. A study demonstrated a significant improvement in the oral bioavailability of YH439 in rats by formulating it into mixed micelles . This formulation increased the absolute bioavailability to 21.2% , a substantial increase from the less than 4% observed with the unformulated compound.[3]

Troubleshooting Guide

This guide addresses potential issues researchers may face when developing and testing formulations to improve YH439 bioavailability.

Issue Potential Cause Troubleshooting Steps
Low Bioavailability Despite Formulation Inefficient micelle formation.Optimize the ratio of surfactants, co-surfactants, and lipids. Characterize micelle size and drug encapsulation efficiency.
Drug precipitation in the GI tract.Select excipients that maintain drug solubilization in the presence of bile salts and digestive enzymes.
High first-pass metabolism.Although YH439 is a CYP2E1 inhibitor, other metabolic pathways may exist. Consider co-administration with a broad-spectrum CYP450 inhibitor in preclinical models to assess the impact of first-pass metabolism.
Variability in Animal Study Results Inconsistent formulation administration.Ensure the formulation is homogenous and administered consistently to each animal.
Physiological differences between animals.Use a sufficient number of animals per group and ensure they are of a consistent age, weight, and health status.
Issues with blood sampling or analysis.Validate the analytical method for YH439 in plasma. Optimize the blood sampling schedule to accurately capture the absorption phase.
Formulation Instability Phase separation or drug crystallization.Assess the physical and chemical stability of the formulation over time and under different storage conditions.

Experimental Protocols

General Protocol for Preparation of a Mixed Micelle Formulation for a Poorly Soluble Drug

Note: The specific composition of the mixed micelles used in the successful YH439 study is not publicly available. Therefore, the following is a general protocol that serves as a starting point for formulation development. Researchers will need to screen and optimize excipients and their ratios for YH439.

Materials:

  • YH439

  • Surfactant (e.g., Pluronic F127, Kolliphor® EL, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS))

  • Co-surfactant/Lipid (e.g., Phosphatidylcholine, Oleic acid)

  • Aqueous phase (e.g., Phosphate buffered saline pH 6.8)

Method: Thin-film hydration method

  • Dissolution: Dissolve YH439 and the selected surfactant/lipid in a suitable organic solvent (e.g., methanol, chloroform) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform film on the inner surface of the flask.

  • Hydration: Hydrate the film by adding the aqueous phase and rotating the flask at a controlled temperature. This allows for the self-assembly of the components into mixed micelles, encapsulating the drug.

  • Sonication: The resulting suspension can be sonicated to reduce the particle size and achieve a homogenous formulation.

  • Characterization: Characterize the formulation for particle size, zeta potential, drug encapsulation efficiency, and in vitro drug release.

Protocol for an In Vivo Bioavailability Study in Rats

Animal Model:

  • Male Sprague-Dawley rats (250-300g) are a commonly used model for pharmacokinetic studies.

Study Design:

  • Groups:

    • Group 1: YH439 administered intravenously (for determination of absolute bioavailability).

    • Group 2: YH439 suspension administered orally.

    • Group 3: YH439 mixed micelle formulation administered orally.

  • Dosing:

    • Intravenous: A single dose (e.g., 5 mg/kg) administered via the tail vein.

    • Oral: A single dose (e.g., 20 mg/kg) administered by oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2 mL) from the jugular or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of YH439 in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Data Presentation

Table 1: Pharmacokinetic Parameters of YH439 in Rats with Different Formulations

Formulation Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Absolute Bioavailability (F%)
YH439 Suspension100OralData not availableData not availableData not available3.67[3]
YH439 Suspension300OralData not availableData not availableData not available1.33
YH439 Suspension500OralData not availableData not availableData not available0.859
YH439 Mixed Micelles10OralData not availableData not availableData not available21.2

*Quantitative data for Cmax, Tmax, and AUC from the pivotal study are not available in the public domain.

Visualizations

G cluster_gut Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation YH439_suspension YH439 Suspension absorption_barrier Intestinal Epithelium YH439_suspension->absorption_barrier Poor Dissolution & Permeation YH439_micelles YH439 Mixed Micelles YH439_micelles->absorption_barrier Enhanced Solubilization & Permeation low_bioavailability Low Bioavailability absorption_barrier->low_bioavailability high_bioavailability Improved Bioavailability absorption_barrier->high_bioavailability

Caption: Bioavailability enhancement of YH439 with mixed micelles.

G start Start: YH439 Powder dissolve Dissolve YH439 and Excipients in Organic Solvent start->dissolve evaporate Form Thin Film via Rotary Evaporation dissolve->evaporate hydrate Hydrate Film with Aqueous Phase evaporate->hydrate sonicate Sonicate to Form Homogenous Dispersion hydrate->sonicate characterize Characterize Formulation (Size, Encapsulation) sonicate->characterize in_vivo In Vivo Animal Study (Oral Administration) characterize->in_vivo analyze LC-MS/MS Analysis of Plasma Samples in_vivo->analyze pk_calc Calculate Pharmacokinetic Parameters analyze->pk_calc end End: Determine Bioavailability pk_calc->end

Caption: Experimental workflow for YH439 mixed micelle formulation and testing.

G YH439 YH439 AhR Aryl Hydrocarbon Receptor (AhR) YH439->AhR Activates CYP2E1_gene CYP2E1 Gene YH439->CYP2E1_gene Inhibits Transcription Hepatoprotection Hepatoprotective Effect AhR->Hepatoprotection Contributes to CYP2E1_protein CYP2E1 Enzyme CYP2E1_gene->CYP2E1_protein Leads to CYP2E1_protein->Hepatoprotection Inhibition contributes to

Caption: Known signaling pathway of YH439.

References

Addressing Mivotilate instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mivotilate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, small molecule inhibitor of the tyrosine kinase JNK (c-Jun N-terminal kinase). By competitively binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of its downstream targets, such as c-Jun. This inhibition disrupts the JNK signaling pathway, which is critically involved in cellular responses to stress, inflammation, and apoptosis. Its targeted action makes it a valuable tool for research in oncology and neurodegenerative diseases.

Q2: What are the primary stability concerns for this compound in long-term experiments?

A2: The primary stability concerns for this compound, particularly in aqueous cell culture media at 37°C, are susceptibility to hydrolysis and oxidation.[1][2] this compound contains an ester functional group that is prone to hydrolytic cleavage, and its complex heterocyclic structure can be a target for oxidative degradation, especially in the presence of dissolved oxygen and metal ions.[3][4] These degradation processes can reduce the effective concentration of the active compound over time, leading to inconsistent or misleading experimental results.[5]

Q3: How should I prepare and store this compound to ensure maximum stability?

A3: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Solid Form: Store lyophilized this compound powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous, high-purity dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C to minimize freeze-thaw cycles.

  • Working Solutions: It is not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh working solutions in your cell culture medium immediately before each experiment.

Troubleshooting Guide

Problem 1: I'm observing a diminished or inconsistent biological effect of this compound in my multi-day cell culture experiment.

  • Possible Cause: Chemical degradation of this compound in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Increase Media Changes: Replace the cell culture medium with fresh medium containing newly diluted this compound every 24 hours. This practice helps to maintain a more consistent concentration of the active compound.

    • Verify Stock Solution Integrity: Ensure that your DMSO stock solution has been stored correctly at -80°C in small aliquots. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

    • Perform a Stability Assessment: Empirically determine the stability of this compound in your specific cell culture medium. An experimental protocol for this is provided below.

Problem 2: My this compound solution appears cloudy or contains precipitates after dilution in aqueous media.

  • Possible Cause: this compound has exceeded its aqueous solubility limit.

  • Troubleshooting Steps:

    • Lower Final Concentration: Attempt the experiment with a lower final concentration of this compound.

    • Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration up to 0.5% may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to rule out solvent effects.

    • Ensure Complete Dissolution: Before making aqueous dilutions, ensure your DMSO stock is fully dissolved. If it has been frozen, allow it to come to room temperature and vortex gently.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureRecommended DurationKey Considerations
Solid PowderN/A-20°C to -80°CUp to 3 yearsStore in a desiccator, protected from light.
Stock SolutionAnhydrous DMSO-80°CUp to 12 monthsAliquot into single-use tubes to avoid freeze-thaw cycles.
Stock SolutionAnhydrous DMSO-20°CUp to 3 monthsFor shorter-term use; aliquot to avoid freeze-thaw cycles.
Working SolutionAqueous Cell Culture Media37°C< 24 hoursPrepare fresh immediately before each use. Do not store.

Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (Hours)% Remaining this compound (DMEM + 10% FBS)% Remaining this compound (RPMI-1640 + 10% FBS)
0100%100%
491%94%
882%87%
2458%65%
4831%40%
7215%22%

Note: Data are representative and should be confirmed empirically in your specific experimental system.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a method to quantify the chemical stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparation of Spiked Media:

    • Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Prepare a 10 µM working solution of this compound by spiking the pre-warmed medium with a concentrated DMSO stock. Ensure the final DMSO concentration is low and consistent (e.g., <0.1%).

    • Dispense the spiked media into sterile, sealed containers.

  • Incubation and Sampling:

    • Incubate the containers at 37°C in a standard cell culture incubator (5% CO₂).

    • Collect aliquots at multiple time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

    • The T=0 sample should be processed immediately after preparation.

  • Sample Processing:

    • To quench any degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile to each aliquot.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis:

    • Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.

    • Plot the percentage of this compound remaining at each time point relative to the T=0 concentration to generate a stability profile.

Mandatory Visualization

Mivotilate_Signaling_Pathway cluster_stress Cellular Stress Stimuli (UV, Cytokines, etc.) cluster_pathway JNK Signaling Pathway cluster_inhibition Mechanism of Inhibition Stress Stress MKK4_7 MKK4/7 Stress->MKK4_7 Activates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis Leads to This compound This compound This compound->JNK Inhibits

Caption: this compound inhibits the JNK signaling pathway.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_process Processing cluster_analysis Analysis A 1. Spike this compound into pre-warmed cell culture media B 2. Incubate at 37°C A->B C 3. Collect aliquots at T = 0, 4, 8, 24, 48h B->C D 4. Quench with cold acetonitrile C->D E 5. Centrifuge to remove proteins D->E F 6. Analyze supernatant by LC-MS/MS E->F G 7. Plot % Remaining vs. Time F->G

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree Start Inconsistent this compound Activity Observed Q1 Is media with this compound replaced every 24h? Start->Q1 Sol_1 Action: Increase media change frequency to every 24 hours. Q1->Sol_1 No Q2 Are stock solutions aliquoted and stored at -80°C? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_1->Q2 Sol_2 Action: Prepare new stock. Aliquot and store at -80°C. Avoid freeze-thaw cycles. Q2->Sol_2 No Q3 Has this compound stability been tested in your specific media? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_2->Q3 Sol_3 Action: Perform stability assay (see Protocol 1) to determine degradation rate. Q3->Sol_3 No End Issue likely resolved or characterized. Adjust protocol accordingly. Q3->End Yes A3_Yes Yes A3_No No Sol_3->End

Caption: Troubleshooting inconsistent this compound activity.

References

How to control for confounding variables in Mivotilate research

Author: BenchChem Technical Support Team. Date: November 2025

Mivotilate Research Technical Support Center

Welcome to the this compound Technical Support Center. This resource provides researchers, scientists, and drug development professionals with essential guidance on controlling for confounding variables during this compound research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a confounding variable and why is it critical to control for in this compound research?
Q2: What are the most common confounding variables in in vitro studies with this compound and how can I control them?

A2: In vitro experiments are susceptible to several confounding variables that can introduce variability and bias. Key confounders include cell line passage number, batch-to-batch variation of reagents like media and serum, incubator conditions, and plate position effects. Controlling these factors is crucial for reproducibility.

Table 1: Common In Vitro Confounding Variables and Control Strategies

Confounding VariablePotential Impact on this compound ResearchRecommended Control Strategy
Cell Line Passage Number High-passage cells can exhibit genetic drift, altering their response to this compound.Use cells within a narrow, documented passage range. Perform regular cell line authentication.
Reagent Batch Variation Differences in media, serum, or this compound batches can alter experimental conditions and cellular responses.Use a single, large batch of each reagent for the entire experiment. If not possible, conduct bridging studies to ensure consistency.
Incubator Conditions Fluctuations in CO₂, temperature, and humidity affect cell health and growth rates, which can mask or exaggerate this compound's effects.Regularly calibrate and monitor incubator conditions. Distribute plates for different treatment groups across various incubators or shelves.
Plate Position (Edge Effects) Cells in the outer wells of a microplate are prone to evaporation, leading to non-uniform growth and drug response.Avoid using the outer wells for experimental data. If necessary, randomize the placement of samples and controls across the plate.
Operator Variability Differences in pipetting, timing, and cell handling can introduce systematic errors.Standardize protocols and ensure all personnel are thoroughly trained. Where possible, have a single operator perform critical steps for a given experiment.

To visualize a controlled workflow, consider the following experimental design which incorporates randomization to mitigate the impact of plate position and other minor variations.

G cluster_prep Preparation cluster_treatment Treatment Application cluster_analysis Analysis A Prepare Cell Suspension B Seed Cells in Microplate A->B C Randomize Plate Map (Controls & this compound Doses) B->C D Add this compound or Vehicle According to Randomized Map C->D E Incubate for Defined Period D->E F Perform Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Read Plate & Collect Data F->G

Caption: Randomized workflow for an in vitro this compound cell viability assay.

Q3: My in vivo this compound study involves animal models. What are the key confounders to consider?

A3: In vivo studies introduce a higher level of complexity and potential confounders. These can be broadly categorized into animal characteristics and environmental factors. Proper experimental design, including randomization and blocking, is essential.

Table 2: Common In Vivo Confounding Variables and Control Strategies

Confounding VariablePotential Impact on this compound ResearchRecommended Control Strategy
Age, Sex, and Weight These intrinsic factors can significantly influence drug metabolism, tumor progression, and immune response.Restriction: Limit the study to a specific sex or narrow age/weight range. Blocking: Group animals into blocks with similar characteristics (e.g., weight classes) and randomize treatments within each block.
Genetic Background Different animal strains can have varied responses to this compound due to genetic differences in drug targets or metabolic enzymes.Use isogenic (inbred) strains to minimize genetic variation. Clearly report the strain and source of the animals.
Microbiome The gut microbiome can influence drug metabolism and host immunity, potentially altering this compound's efficacy and toxicity.Standardize housing and diet. Consider co-housing animals from different litters before randomization to normalize microbiomes.
Husbandry & Environment Cage density, light cycles, noise, and diet can induce stress and physiological changes that confound results.Standardize all husbandry conditions. Ensure animals are properly acclimatized before starting the experiment. Report all environmental conditions in publications.
Order Effects The order in which procedures (e.g., dosing, measurements) are performed can introduce bias.Randomize the order of cage processing, animal dosing, and data collection whenever feasible.

The logical relationship between a treatment, a confounder, and an outcome can be visualized as a triangle, where the confounder influences both the treatment assignment (if not randomized) and the outcome.

G Treatment This compound Treatment Outcome Tumor Growth Treatment->Outcome True Effect Confounder Confounder (e.g., Animal Age) Confounder->Treatment Spurious Association (if not randomized) Confounder->Outcome Confounding Effect

Caption: Diagram showing a confounding variable's effect on treatment and outcome.

Q4: How can I statistically control for confounding variables after data collection?

A4: While controlling for confounders during the experimental design phase is preferable, statistical methods can be used to adjust for their effects during data analysis. This is particularly useful in studies where randomization is not feasible.

The primary methods are stratification and multivariate analysis.

  • Stratification: This involves dividing the data into subgroups (strata) based on the confounder (e.g., analyzing data for young and old animals separately).

  • Multivariate Models: Techniques like Analysis of Covariance (ANCOVA) or multiple regression are powerful tools. These models can assess the effect of this compound on the outcome while simultaneously accounting for the influence of one or more continuous or categorical confounders. For example, an ANCOVA can determine the effect of this compound on tumor size while statistically removing the variance caused by differences in the animals' initial body weights.

Experimental Protocol Example: Controlling for Confounders in a Xenograft Study

This protocol outlines a methodology for a preclinical xenograft study designed to assess the efficacy of this compound, with specific steps to control for common confounding variables.

Objective: To determine the effect of this compound on tumor growth in a mouse xenograft model.

Methodology:

  • Animal Selection (Restriction):

    • Procure 40 female athymic nude mice, aged 6-8 weeks, from a single supplier.

    • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for a one-week acclimatization period.

  • Tumor Implantation:

    • Implant each mouse subcutaneously in the right flank with 5 x 10⁶ cancer cells from a consistent, low-passage stock.

    • Monitor mice daily for tumor growth.

  • Grouping and Randomization (Blocking & Randomization):

    • When tumors reach an average volume of 100-150 mm³, measure the tumor volume and body weight of each mouse.

    • Blocking: Create 10 blocks of 4 mice each, matched by tumor volume and body weight. This ensures each group starts with a similar distribution of tumor sizes and weights.

    • Randomization: Within each block, randomly assign one mouse to each of the four treatment groups (Vehicle Control, this compound Low Dose, this compound High Dose, Positive Control).

  • Treatment Administration:

    • Prepare all dosing solutions from a single batch of this compound.

    • Administer treatments (e.g., via oral gavage) at the same time each day.

    • To control for order effects, randomize the order in which cages are dosed daily.

  • Data Collection (Blinding):

    • Measure tumor volume and body weight twice weekly.

    • The technician performing the measurements should be blinded to the treatment group of each animal to prevent measurement bias.

  • Statistical Analysis (Statistical Control):

    • The primary endpoint is the change in tumor volume over time.

    • Use a two-way ANOVA to analyze the effects of treatment and time.

    • Use ANCOVA to adjust for any minor baseline differences in tumor volume or body weight that may persist despite randomization.

By implementing these control strategies at every stage of the experiment, from design to analysis, you can significantly increase the validity and reliability of your findings in this compound research.

References

Technical Support Center: Enhancing the Reproducibility of Mivotilate-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Mivotilate": Our initial research did not yield specific information on a compound named "this compound" in the context of widely used scientific literature or commercially available assays. However, based on the context of enhancing reproducibility for assays likely used in drug development and immunology, this guide has been developed focusing on a well-characterized immunosuppressive agent, Mycophenolic Acid (MPA) , the active metabolite of Mycophenolate Mofetil. MPA is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides.[1] This pathway is critical for the proliferation of T and B lymphocytes.[1] Therefore, the principles and troubleshooting advice provided here are highly relevant for assays involving IMPDH inhibitors and other compounds designed to assess immunosuppressive activity.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility of their cell-based assays for this compound and other IMPDH inhibitors.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

Question: My results show a large standard deviation between replicate wells, leading to inconsistent dose-response curves. What could be the cause and how can I fix it?

Answer: High variability between replicates is a common issue in cell-based assays and can stem from several factors. Here are the most common causes and their solutions:

  • Uneven Cell Seeding:

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent settling. Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes. After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[2]

  • Pipetting Errors:

    • Solution: Calibrate your pipettes regularly. Always use the appropriate pipette for the volume you are dispensing to maintain accuracy. Pre-wet pipette tips by aspirating and dispensing the liquid a few times before the actual transfer. Pipette slowly and consistently, ensuring the pipette tip is submerged to the correct depth in the liquid.[2]

  • Edge Effects:

    • Solution: The outer wells of a microplate are prone to increased evaporation and temperature fluctuations, leading to the "edge effect."[2] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Cell Clumping:

    • Solution: Clumped cells will lead to uneven distribution and inconsistent results. Ensure single-cell suspension after trypsinization by gently pipetting up and down. If clumping persists, you can use a cell strainer. For adherent cells that tend to clump, consider reducing the seeding density.

Issue 2: High Background Signal

Question: I'm observing a high signal in my negative control wells, which reduces the dynamic range of my assay. What are the possible reasons and solutions?

Answer: A high background signal can mask the true effect of your test compound. Here’s how to troubleshoot this issue:

  • Contaminated Reagents or Media:

    • Solution: Microbial contamination (bacteria or yeast) in your cell culture medium or reagents can lead to high background. Always use fresh, sterile media and reagents. Regularly check your media for any signs of contamination before use.

  • Overly High Cell Seeding Density:

    • Solution: Seeding too many cells per well can result in an overgrowth of the cell monolayer, leading to a high basal signal. Optimize your cell seeding density by performing a cell titration experiment to find the number of cells that gives a robust signal without being confluent at the end of the assay.

  • Autofluorescence of Test Compound:

    • Solution: If you are using a fluorescence-based assay, your test compound might be autofluorescent at the excitation and emission wavelengths you are using. To check for this, include a control well with the compound in cell-free media. If you observe a high signal, you may need to use a different detection method or a plate reader with appropriate filters to minimize the background.

Issue 3: Low or No Signal

Question: My assay is producing a very low signal, or no signal at all, even in my positive control wells. What should I investigate?

Answer: A weak or absent signal can be frustrating. Here are the primary culprits and their remedies:

  • Low Cell Number or Viability:

    • Solution: The initial number of viable cells seeded is critical. Before seeding, perform a cell count and assess viability using a method like trypan blue exclusion. Ensure that the cells are in their logarithmic growth phase when you seed them. If the assay has a long incubation period, the initial seeding density might be too low, and cells may not have proliferated enough to generate a detectable signal.

  • Suboptimal Reagent Concentration:

    • Solution: The concentration of key reagents, such as the detection substrate (e.g., MTT) or antibodies, is crucial. Titrate these reagents to determine the optimal concentration that provides a strong signal-to-noise ratio.

  • Incorrect Incubation Times:

    • Solution: Incubation times for both the cell treatment with the compound and the final detection step need to be optimized. For example, in an MTT assay, if the incubation time with the MTT reagent is too short, not enough formazan crystals will be formed, leading to a low signal.

  • Degraded Reagents:

    • Solution: Check the expiration dates of all your reagents. Store them at the recommended temperatures and protect any light-sensitive components from light. For example, MTT solution should be protected from light and stored appropriately.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (and other IMPDH inhibitors like MPA)?

A1: this compound, as an assumed IMPDH inhibitor similar to Mycophenolic Acid (MPA), works by selectively and reversibly inhibiting the inosine-5'-monophosphate dehydrogenase (IMPDH) enzyme. This enzyme is crucial for the de novo synthesis of guanosine nucleotides, which are essential building blocks for DNA and RNA. T and B lymphocytes are particularly dependent on this pathway for their proliferation. By blocking IMPDH, these compounds deplete the pool of guanosine nucleotides, thereby inhibiting lymphocyte proliferation and suppressing the immune response.

Q2: Which cell-based assays are most suitable for assessing the activity of IMPDH inhibitors?

A2: Several cell-based assays can be used to measure the effects of IMPDH inhibitors:

  • Lymphocyte Proliferation Assays: These assays directly measure the inhibitory effect on the proliferation of lymphocytes. Common methods include [³H]-thymidine incorporation assays or CFSE-based assays that track cell division using flow cytometry.

  • Cell Viability/Cytotoxicity Assays: Assays like the MTT, MTS, or XTT assay measure the metabolic activity of cells, which correlates with cell viability and proliferation. A reduction in metabolic activity in the presence of the inhibitor indicates a cytostatic or cytotoxic effect.

  • IMPDH Activity Assays: These are biochemical assays that directly measure the activity of the IMPDH enzyme in cell lysates. This can confirm that the compound is hitting its intended target.

Q3: How can I ensure the long-term reproducibility of my this compound-based assays?

A3: To ensure long-term reproducibility, it is crucial to standardize your experimental procedures. This includes:

  • Cell Line Authentication and Banking: Use authenticated cell lines from a reputable source and establish a master and working cell bank system to ensure you are using cells at a consistent and low passage number.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the assay, from cell culture and seeding to reagent preparation and data analysis.

  • Reagent Qualification: Qualify new batches of critical reagents (e.g., serum, antibodies, detection substrates) to ensure they perform consistently with previous batches.

  • Instrument Calibration: Regularly calibrate and maintain all laboratory equipment, including pipettes, incubators, and plate readers.

Q4: What are the critical controls to include in my this compound-based assays?

A4: Including proper controls is fundamental for interpreting your results correctly.

  • Negative (Vehicle) Control: Cells treated with the same vehicle (e.g., DMSO) used to dissolve the test compound. This control represents 100% cell viability or proliferation.

  • Positive Control: A known IMPDH inhibitor (e.g., Mycophenolic Acid) should be included to confirm that the assay is sensitive to the expected mechanism of action.

  • Untreated Control: Cells in culture medium alone, without any vehicle or compound.

  • Blank (Media Only) Control: Wells containing only cell culture medium and the assay reagents. This is used to subtract the background absorbance or fluorescence.

Quantitative Data Summary

The following tables provide example data structures for summarizing quantitative results from common assays used to evaluate IMPDH inhibitors.

Table 1: Example Data for a Cell Viability (MTT) Assay

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.2500.085100%
0.11.1500.07592%
10.8750.06070%
100.4380.04535%
1000.1250.02010%
Positive Control (MPA 10 µM)0.3750.03530%

Table 2: Example Data for an IMPDH Enzyme Activity Assay

Compound Concentration (µM)Mean Enzyme Activity (mOD/min)Standard Deviation% Inhibition
Vehicle Control (0)25.01.50%
0.0122.51.210%
0.115.01.040%
17.50.870%
102.50.590%
Positive Control (MPA 1 µM)6.30.775%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing cell viability and the cytotoxic/cytostatic effects of an IMPDH inhibitor.

Materials:

  • Lymphocyte cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or other test compound

  • Mycophenolic Acid (MPA) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count and viability check.

    • Dilute the cells in complete culture medium to the desired seeding density (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 2-4 hours to allow cells to attach (if adherent) or settle.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound and the positive control (MPA) in complete culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. For the vehicle control, add 100 µL of medium containing the same concentration of the vehicle (e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Pipette up and down gently to ensure complete dissolution of the formazan crystals.

    • Incubate the plate for an additional 2-4 hours at room temperature in the dark, or until the purple color is uniform.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.

Protocol 2: IMPDH Inhibitor Screening Assay (Biochemical)

This protocol outlines a method for directly measuring the inhibitory effect of a compound on IMPDH enzyme activity.

Materials:

  • Recombinant human IMPDH2 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA)

  • IMPDH substrates: Inosine monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD⁺)

  • Test compound and positive control (MPA)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of IMP, NAD⁺, test compound, and MPA in the assay buffer.

    • Dilute the recombinant IMPDH enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (or vehicle for control)

      • IMPDH enzyme

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To start the reaction, add a solution containing IMP and NAD⁺ to each well.

    • Immediately place the plate in the spectrophotometer.

  • Kinetic Measurement:

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The production of NADH from the reduction of NAD⁺ results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

IMPDH_Pathway IMPDH Inhibition and its Effect on Lymphocyte Proliferation cluster_purine De Novo Purine Synthesis cluster_dna_rna DNA & RNA Synthesis cluster_proliferation Lymphocyte Proliferation IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation This compound This compound / MPA IMPDH IMPDH This compound->IMPDH Inhibits MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells add_compound 2. Add Test Compound (e.g., this compound) seed_cells->add_compound incubate_compound 3. Incubate (e.g., 48 hours) add_compound->incubate_compound add_mtt 4. Add MTT Reagent incubate_compound->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer 6. Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 7. Read Absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end Troubleshooting_Logic Troubleshooting Logic for Inconsistent Assay Results cluster_variability High Variability? cluster_background High Background? cluster_signal Low Signal? start Inconsistent Results var_yes Check: - Cell Seeding Technique - Pipetting Accuracy - Edge Effects start->var_yes Yes bg_yes Check: - Reagent/Media Contamination - Cell Seeding Density - Compound Autofluorescence start->bg_yes No sig_yes Check: - Initial Cell Viability - Reagent Concentrations - Incubation Times bg_yes->sig_yes Yes end Re-run Assay with Optimized Parameters bg_yes->end No

References

Validation & Comparative

Mivotilate and the Aryl Hydrocarbon Receptor Pathway: An Evidence-Based Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigation into "Mivotilate" as an Aryl Hydrocarbon Receptor (AhR) agonist has revealed a lack of publicly available scientific literature or clinical data to support this classification. Searches for "this compound" have yielded minimal information, with one source indicating it as a synonym for a compound with the CAS number 130112-42-4. However, the mechanism of action and biological targets of this compound are not well-documented in the public domain, and no credible sources link it to AhR activation. One report mentions potential side effects, including gastrointestinal issues, dizziness, and skin reactions, suggesting it may have been evaluated in some form of clinical investigation, but the context and therapeutic target remain unclear.

Given the absence of evidence for this compound as an AhR agonist, this guide will pivot to a comprehensive comparison of a well-characterized, clinically approved AhR agonist, Tapinarof , with other known AhR agonists. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the AhR pathway.

Comparative Efficacy of Tapinarof and Other AhR Agonists

Tapinarof is a naturally derived, topical AhR agonist recently approved for the treatment of plaque psoriasis and under investigation for atopic dermatitis. Its efficacy is mediated through the activation of the Aryl hydrocarbon Receptor, a ligand-dependent transcription factor that plays a crucial role in skin homeostasis, immune regulation, and inflammation.

Mechanism of Action of AhR Agonists

The Aryl hydrocarbon Receptor is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. Activation of AhR signaling has been shown to modulate the expression of genes involved in skin barrier function (e.g., filaggrin and loricrin), downregulate pro-inflammatory cytokines (such as those in the IL-17 pathway), and induce antioxidant responses.

Below is a diagram illustrating the canonical AhR signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response AhR_inactive Inactive AhR (in complex with HSP90, XAP2, p23) AhR_active Active Ligand-AhR Complex Ligand AhR Agonist (e.g., Tapinarof, FICZ) Ligand->AhR_inactive Binding AhR_nuclear Ligand-AhR Complex AhR_active->AhR_nuclear Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_nuclear->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Transcription Gene Transcription XRE->Transcription Activation mRNA mRNA Transcription->mRNA Proteins Protein Synthesis (e.g., CYP1A1, Filaggrin, Loricrin) mRNA->Proteins Response ↓ Pro-inflammatory Cytokines ↑ Skin Barrier Proteins ↑ Antioxidant Response

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Efficacy Data: Tapinarof vs. Other AhR Agonists

The following tables summarize the efficacy data for Tapinarof in clinical trials for plaque psoriasis and atopic dermatitis. Direct comparative clinical trial data with other AhR agonists is limited; therefore, preclinical data for other agonists are provided for context.

Table 1: Efficacy of Tapinarof in Plaque Psoriasis (Phase 3 Clinical Trials)
StudyTreatment GroupPrimary Endpoint Success (PGA score of 0/1 with ≥2-grade improvement at Week 12)PASI75 Response at Week 12
PSOARING 1 [1][2]Tapinarof 1% cream QD (n=340)35.4%36.1%
Vehicle QD (n=170)6.0%10.2%
PSOARING 2 [1]Tapinarof 1% cream QD (n=343)40.2%47.6%
Vehicle QD (n=172)6.3%6.9%

PGA: Physician's Global Assessment; PASI75: 75% reduction in Psoriasis Area and Severity Index; QD: once daily.

Table 2: Efficacy of Tapinarof in Atopic Dermatitis (Phase 3 Clinical Trials)
StudyTreatment GroupPrimary Endpoint Success (vIGA-AD™ score of 0/1 with ≥2-grade improvement at Week 8)EASI75 Response at Week 8
ADORING 1 Tapinarof 1% cream QD (n=271)45.4%55.8%
Vehicle QD (n=136)13.9%22.9%
ADORING 2 Tapinarof 1% cream QD (n=272)46.4%59.1%
Vehicle QD (n=137)18.0%21.2%

vIGA-AD™: Validated Investigator Global Assessment for Atopic Dermatitis; EASI75: 75% reduction in Eczema Area and Severity Index; QD: once daily.

Table 3: Preclinical and Mechanistic Data for Other AhR Agonists
AhR AgonistModel/SystemKey FindingsReference
FICZ Imiquimod-induced mouse model of psoriasisAttenuated skin inflammation and reduced psoriasis-like lesions.
Human keratinocytesPromoted keratinocyte terminal differentiation and dampened inflammation.
TCDD TNBS-induced colitis mouse modelSuppressed colonic inflammation and decreased pro-inflammatory cytokines (IL-6, IFN-γ, TNF-α).
Syngeneic mouse model of breast cancerSuppressed mammary tumor metastasis.

FICZ: 6-formylindolo[3,2-b]carbazole; TCDD: 2,3,7,8-tetrachlorodibenzo-p-dioxin; TNBS: 2,4,6-trinitrobenzenesulfonic acid.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for the pivotal Phase 3 clinical trials of Tapinarof.

Tapinarof Phase 3 Plaque Psoriasis Trials (PSOARING 1 & 2)
  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group trials.

  • Participants: Adults (18-75 years) with a diagnosis of plaque psoriasis, a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe), and 3% to 20% of body surface area affected.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either Tapinarof 1% cream or a vehicle cream, applied once daily for 12 weeks.

  • Primary Endpoint: The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline at week 12.

  • Secondary Endpoints: Included the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI75) score from baseline at week 12.

Tapinarof Phase 3 Atopic Dermatitis Trials (ADORING 1 & 2)
  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group trials.

  • Participants: Adults and children aged 2 years and older with moderate to severe atopic dermatitis.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either Tapinarof 1% cream or a vehicle cream, applied once daily for 8 weeks.

  • Primary Endpoint: The proportion of patients achieving a Validated Investigator Global Assessment for Atopic Dermatitis (vIGA-AD™) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at week 8.

  • Secondary Endpoints: Included the proportion of patients with a 75% or greater improvement in the Eczema Area and Severity Index (EASI75) from baseline at week 8.

Experimental Workflow

The following diagram outlines the typical workflow of the Phase 3 clinical trials for Tapinarof.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (2:1) Enrollment->Randomization Treatment_Group Tapinarof 1% Cream (Once Daily) Randomization->Treatment_Group Vehicle_Group Vehicle Cream (Once Daily) Randomization->Vehicle_Group Follow_up Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Treatment_Group->Follow_up Vehicle_Group->Follow_up Data_Collection Efficacy & Safety Data Collection (PGA, PASI, etc.) Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Generalized workflow for Tapinarof Phase 3 clinical trials.

References

Mivotilate: Data Unavailable for Preclinical Hepatoprotective Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no preclinical data for a hepatoprotective agent named "Mivotilate" could be identified. As a result, a direct comparison with other hepatoprotective agents as requested cannot be provided at this time.

The absence of public information on this compound suggests several possibilities:

  • Early Stage of Development: this compound may be a very new compound in the earliest stages of discovery, with no published preclinical data yet available in the public domain.

  • Confidential Internal Designation: The name "this compound" could be an internal codename for a compound under development by a pharmaceutical company, with data remaining confidential.

  • Alternative Naming: It is possible that this compound is known by a different chemical name, or that "this compound" is a brand name not yet widely recognized or indexed in scientific literature.

  • Potential Misspelling: There is a possibility that the name provided may be a misspelling of another hepatoprotective agent.

Without access to preclinical studies detailing this compound's efficacy and mechanism of action, a meaningful and objective comparison with established or other investigational hepatoprotective agents is not feasible. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of pathways cannot be fulfilled without this foundational information.

A General Overview of Preclinical Models for Hepatoprotective Agents

To provide context for researchers, scientists, and drug development professionals, a general overview of the preclinical models and methodologies commonly employed to evaluate hepatoprotective agents is presented below. These are the types of studies and data points that would be necessary to assess a compound like this compound.

Common In Vivo and In Vitro Models

Hepatoprotective efficacy is typically assessed using a variety of in vivo (animal) and in vitro (cell-based) models that mimic different types of liver injury.[1][2][3][4]

  • In Vivo Models: These involve inducing liver damage in laboratory animals, followed by treatment with the test compound.[1] Common hepatotoxins used include:

    • Carbon Tetrachloride (CCl4): Induces lipid peroxidation and centrilobular necrosis.

    • Paracetamol (Acetaminophen): High doses lead to acute liver failure through the formation of a toxic metabolite (NAPBQI).

    • Ethanol: Mimics alcoholic liver disease, leading to fatty liver, inflammation, and fibrosis.

    • D-Galactosamine: Causes hepatocellular necrosis.

  • In Vitro Models: These utilize primary hepatocytes or liver cell lines (e.g., HepG2) to study the direct effects of a compound on liver cells and to investigate mechanisms of action.

Key Experimental Protocols and Endpoints

The evaluation of a potential hepatoprotective agent involves a range of biochemical, histological, and molecular biology techniques.

Experimental Workflow for In Vivo Studies:

cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Collection and Analysis Animal_Acclimatization Animal Acclimatization Grouping Randomization into Groups (Control, Toxin, Toxin + Agent) Animal_Acclimatization->Grouping Agent_Admin Administration of Hepatoprotective Agent Grouping->Agent_Admin Toxin_Induction Induction of Hepatotoxicity Agent_Admin->Toxin_Induction Pre-treatment, Co-treatment, or Post-treatment Sacrifice Euthanasia and Sample Collection (Blood, Liver Tissue) Toxin_Induction->Sacrifice Biochemical Biochemical Analysis (Serum Enzymes) Sacrifice->Biochemical Histopathology Histopathological Examination Sacrifice->Histopathology Molecular Molecular Analysis (Gene/Protein Expression) Sacrifice->Molecular

Caption: A typical experimental workflow for in vivo evaluation of hepatoprotective agents.

Biochemical Parameters:

A standard panel of serum biomarkers is used to assess liver function and damage.

ParameterSignificance
Alanine Aminotransferase (ALT)An enzyme primarily found in the liver; elevated levels indicate hepatocellular damage.
Aspartate Aminotransferase (AST)An enzyme found in the liver and other organs; elevated levels also indicate liver cell injury.
Alkaline Phosphatase (ALP)An enzyme related to the bile ducts; elevated levels often suggest cholestatic injury.
Total BilirubinA product of heme breakdown; elevated levels can indicate impaired liver function.
Total Protein and AlbuminProteins synthesized by the liver; decreased levels can signify reduced synthetic function.

Histopathological Analysis:

Liver tissue is examined microscopically for signs of damage, such as:

  • Necrosis (cell death)

  • Inflammation (immune cell infiltration)

  • Steatosis (fatty changes)

  • Fibrosis (scarring)

Markers of Oxidative Stress and Inflammation:

The mechanisms of hepatoprotection often involve the modulation of oxidative stress and inflammation.

MarkerPathway
Malondialdehyde (MDA)A marker of lipid peroxidation.
Glutathione (GSH)A key intracellular antioxidant; depletion indicates oxidative stress.
Superoxide Dismutase (SOD)An important antioxidant enzyme.
Catalase (CAT)An enzyme that breaks down hydrogen peroxide.
Tumor Necrosis Factor-alpha (TNF-α)A pro-inflammatory cytokine.
Interleukin-6 (IL-6)A pro-inflammatory cytokine.
Nuclear Factor-kappa B (NF-κB)A key transcription factor that regulates inflammation.

Illustrative Signaling Pathway in Hepatotoxicity:

The diagram below illustrates a generalized signaling pathway involved in toxin-induced liver injury, which hepatoprotective agents aim to counteract.

Hepatotoxin Hepatotoxin (e.g., CCl4, Paracetamol) Metabolic_Activation Metabolic Activation (Cytochrome P450) Hepatotoxin->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites Oxidative_Stress Oxidative Stress (ROS, RNS) Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Inflammation Inflammation (Activation of Kupffer Cells, Cytokine Release) Oxidative_Stress->Inflammation Hepatocyte_Injury Hepatocyte Injury and Necrosis Mitochondrial_Dysfunction->Hepatocyte_Injury Inflammation->Hepatocyte_Injury Antioxidant_Effects Antioxidant Effects Antioxidant_Effects->Oxidative_Stress Inhibits Anti_inflammatory_Effects Anti-inflammatory Effects Anti_inflammatory_Effects->Inflammation Inhibits

Caption: A simplified signaling cascade in toxin-induced hepatotoxicity.

Comparison of Well-Characterized Hepatoprotective Agents

While a comparison involving this compound is not possible, the following provides a brief overview of two well-studied hepatoprotective agents often used as positive controls in preclinical studies: Silymarin and N-acetylcysteine (NAC).

Silymarin:

  • Source: A flavonoid complex extracted from milk thistle (Silybum marianum).

  • Mechanism of Action: Exhibits antioxidant, anti-inflammatory, and antifibrotic properties. It acts as a free radical scavenger, modulates enzymes involved in cellular damage, and can inhibit the activation of hepatic stellate cells, which are key to fibrogenesis.

  • Preclinical Evidence: Numerous preclinical studies have demonstrated its ability to protect against liver damage induced by various toxins, including CCl4, alcohol, and paracetamol. It has been shown to reduce elevated liver enzymes and improve liver histology in animal models.

N-acetylcysteine (NAC):

  • Mechanism of Action: A precursor to the antioxidant glutathione (GSH). By replenishing intracellular GSH stores, NAC enhances the liver's capacity to detoxify reactive metabolites and combat oxidative stress. It is the standard antidote for paracetamol overdose.

  • Preclinical Evidence: Preclinical studies have shown that NAC can mitigate liver injury in various models, primarily by reducing oxidative damage. It has been shown to decrease markers of oxidative stress and improve survival rates in models of acute liver failure.

Conclusion and Recommendations

At present, the lack of publicly available data on this compound prevents the creation of the requested comparative guide. For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

  • Verify the Compound Name: Double-check the spelling and consider if "this compound" might be an alternative or internal name for a known compound.

  • Monitor Scientific Publications: Keep abreast of new publications and conference proceedings in the fields of hepatology and pharmacology, where data on new chemical entities are first disclosed.

  • Utilize Established Comparators: In the absence of data for a specific agent, comparative analyses can be conducted using well-characterized hepatoprotective agents like Silymarin and N-acetylcysteine as benchmarks.

Should preclinical data on this compound become available in the future, a comprehensive comparison guide can be developed following the methodologies outlined above.

References

Mivotilate and the Aryl Hydrocarbon Receptor: A Lack of Evidence for a Direct Relationship

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to validate the specificity of Mivotilate for the aryl hydrocarbon receptor (AhR) are hampered by a significant lack of scientific literature and experimental data directly linking the two. This compound, chemically identified as isopropyl 2-(1,3-dithietane-2-ylidene)-2-[N-(4-methylthiazol-2-yl)carbamoyl]acetate, is classified as an aromatic amide, an isopropyl ester, and a secondary carboxamide[1]. However, publicly available scientific databases and research articles do not currently contain evidence to suggest that this compound functions as a ligand or modulator of the aryl hydrocarbon receptor.

The aryl hydrocarbon receptor is a well-characterized ligand-activated transcription factor involved in regulating a wide array of biological and toxicological processes[2]. It binds to a diverse range of compounds, from environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to naturally occurring dietary compounds and microbial metabolites[3][4]. The activation of AhR initiates a signaling cascade that leads to the expression of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P4501A1 (CYP1A1)[3].

Given the absence of any data on this compound's interaction with AhR, it is not possible to create a comparison guide validating its specificity against other known AhR modulators. Such a guide would require quantitative data from binding assays, gene expression studies, and other relevant experimental protocols, none of which are available for this compound in the context of AhR signaling.

For the benefit of researchers interested in the aryl hydrocarbon receptor, a generalized overview of common alternative AhR modulators and the established methodologies for validating ligand specificity is provided below.

Common Alternatives for Aryl Hydrocarbon Receptor Modulation

The field of AhR research is rich with a variety of ligands that can be used as positive controls or for comparative studies. These can be broadly categorized as:

  • Exogenous Ligands:

    • Halogenated Aromatic Hydrocarbons (HAHs): TCDD is the most potent and well-studied AhR agonist.

    • Polynuclear Aromatic Hydrocarbons (PAHs): Benzo[a]pyrene is a classic example found in coal tar and tobacco smoke.

  • Endogenous and Natural Ligands:

    • Tryptophan Metabolites: 6-formylindolo[3,2-b]carbazole (FICZ), kynurenic acid, and various indole derivatives produced by gut microbiota are recognized as endogenous AhR ligands.

    • Flavonoids: Compounds like quercetin and luteolin, found in fruits and vegetables, can modulate AhR activity.

    • Dietary Indoles: Indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM) from cruciferous vegetables are well-known AhR modulators.

Established Methodologies for Validating AhR Ligand Specificity

To ascertain whether a compound specifically interacts with and modulates the aryl hydrocarbon receptor, a series of established experimental protocols are typically employed.

Ligand Binding Assays

These assays directly measure the affinity of a compound for the AhR.

  • Radioligand Binding Assay: This competitive binding assay uses a radiolabeled high-affinity ligand, such as [3H]TCDD, to determine the ability of a test compound to displace it from the receptor.

  • Microscale Thermophoresis (MST): A more recent technique that measures the change in fluorescence of a labeled molecule as a result of a temperature gradient, which is affected by ligand binding. This method can determine binding affinities in a cell-free system.

Reporter Gene Assays

These cell-based assays are used to quantify the transcriptional activation of AhR.

  • Dioxin-Responsive Element (DRE)-Luciferase Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of DREs. An increase in luciferase activity upon treatment with a test compound indicates AhR activation.

Gene Expression Analysis

Measuring the expression of AhR target genes is a key method to confirm functional activation.

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA levels of well-established AhR target genes, such as CYP1A1, CYP1A2, and CYP1B1, following treatment with a potential ligand.

  • Western Blotting: This method is used to detect the protein levels of AhR target genes, confirming that the transcriptional activation leads to protein expression.

Cellular Localization Studies

These experiments visualize the translocation of the AhR from the cytoplasm to the nucleus upon ligand binding.

  • Immunofluorescence/Immunocytochemistry: Using antibodies specific to AhR, its cellular location can be visualized via microscopy before and after treatment with a test compound.

  • Western Blotting of Nuclear and Cytoplasmic Fractions: This biochemical approach separates cellular components to quantify the amount of AhR protein in the cytoplasm versus the nucleus.

In Vivo Studies Using AhR Knockout Models

Animal models, particularly AhR-null mice, are crucial for confirming that the observed biological effects of a compound are indeed mediated by the AhR. If a compound elicits a response in wild-type mice but not in AhR knockout mice, it provides strong evidence for AhR-dependent action.

Signaling Pathways and Experimental Workflows

To illustrate the general processes involved in validating an AhR ligand, the following diagrams are provided.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, FICZ) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binding AhR_active Activated AhR-Ligand Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer DRE DRE (DNA) AhR_ARNT->DRE Binding Target_Genes Target Gene Expression (e.g., CYP1A1) DRE->Target_Genes Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow_AhR_Specificity cluster_in_vitro In Vitro / Cell-Based Assays cluster_in_vivo In Vivo Validation Binding_Assay 1. Ligand Binding Assay (e.g., MST, Radioligand Assay) Reporter_Assay 2. DRE-Luciferase Reporter Assay Binding_Assay->Reporter_Assay Gene_Expression 3. Target Gene Expression (qRT-PCR, Western Blot) Reporter_Assay->Gene_Expression Localization 4. AhR Nuclear Translocation (Immunofluorescence) Gene_Expression->Localization Animal_Model 5. Administration to Wild-Type vs. AhR-KO Mice Localization->Animal_Model Biological_Effect 6. Assessment of Biological/Toxicological Endpoints Animal_Model->Biological_Effect

Caption: Experimental Workflow for Validating AhR Ligand Specificity.

References

Mivotilate and TCDD: A Comparative Analysis of Their Impact on Aryl Hydrocarbon Receptor (AhR) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct mechanisms of Aryl Hydrocarbon Receptor (AhR) activation by the atypical agonist Mivotilate and the potent environmental toxicant 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

This guide provides a detailed comparative analysis of this compound and TCDD, focusing on their interactions with the Aryl Hydrocarbon Receptor (AhR) and the subsequent downstream signaling events. While TCDD is a well-characterized, high-affinity ligand that activates the canonical AhR pathway, emerging evidence identifies this compound (also known as YH439) as an atypical AhR activator with a potentially distinct mode of action. This comparison aims to elucidate these differences, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Executive Summary

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a potent activator of the AhR, a ligand-activated transcription factor.[1][2][3][4] The binding of TCDD to AhR initiates a signaling cascade that leads to the expression of a battery of genes, including xenobiotic-metabolizing enzymes like CYP1A1. This pathway is central to the toxic effects of TCDD. In contrast, this compound (YH439) has been identified as an atypical AhR activator. Studies suggest that its interaction with the AhR ligand-binding domain differs from that of classical ligands like TCDD, potentially leading to a unique downstream signaling profile. This guide will delve into the known mechanisms of both compounds, present available comparative data, and provide detailed experimental protocols to facilitate further research into their differential effects.

Data Presentation: this compound vs. TCDD

The following tables summarize the available quantitative data for this compound and TCDD concerning their interaction with the AhR. It is important to note that comprehensive quantitative data for this compound is currently limited in the public domain.

Table 1: Ligand-Receptor Interaction

ParameterThis compound (YH439)TCDDSource
Binding Affinity (Kd) Data not availableHigh affinity (pM to low nM range)
Efficacy (EC50 for AhR activation) Data not availablePotent activator (nM range)
Mode of Interaction Atypical; tolerates Tyr285 in mouse AhR LBDClassical; interacts with key residues in the LBD

Table 2: Downstream Gene Regulation

Target GeneEffect of this compound (YH439)Effect of TCDDSource
CYP1A1 Induction (qualitative)Strong induction
CYP1B1 Data not availableInduction
AHRR (AhR Repressor) Data not availableInduction

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of AhR activation and the experimental approaches to study them, the following diagrams are provided in DOT language.

Canonical AhR Signaling Pathway (TCDD) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AhR_complex AhR-HSP90-XAP2-p23 Complex TCDD->AhR_complex Binding TCDD_AhR TCDD-AhR Complex AhR_complex->TCDD_AhR Conformational Change DRE Dioxin Response Element (DRE) TCDD_AhR->DRE Dimerization with ARNT ARNT ARNT ARNT->DRE Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1, AHRR) DRE->Target_Genes Transcriptional Activation Biological_Response Biological/Toxicological Response Target_Genes->Biological_Response Proposed Atypical AhR Signaling by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (YH439) AhR_complex AhR-HSP90-XAP2-p23 Complex This compound->AhR_complex Binding Mivotilate_AhR This compound-AhR Complex (Atypical Interaction) AhR_complex->Mivotilate_AhR Conformational Change DRE Dioxin Response Element (DRE) Mivotilate_AhR->DRE Dimerization with ARNT ARNT ARNT ARNT->DRE Target_Genes Target Gene Transcription (Specific gene profile unknown) DRE->Target_Genes Transcriptional Activation Biological_Response Biological Response Target_Genes->Biological_Response Experimental Workflow for Comparative Analysis Cell_Culture Cell Culture (e.g., HepG2, MCF-7) Treatment Treatment with This compound or TCDD Cell_Culture->Treatment Reporter_Assay Luciferase Reporter Assay (AhR Activation) Treatment->Reporter_Assay RNA_Extraction RNA Extraction Treatment->RNA_Extraction ChIP_Seq Chromatin Immunoprecipitation Sequencing (ChIP-Seq) (AhR Binding Sites) Treatment->ChIP_Seq Data_Analysis Comparative Data Analysis Reporter_Assay->Data_Analysis qPCR Quantitative PCR (Target Gene Expression) RNA_Extraction->qPCR qPCR->Data_Analysis ChIP_Seq->Data_Analysis

References

Head-to-Head Studies of Mivotilate and Other Nrf2 Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation triggers the expression of a host of cytoprotective genes, making it a promising therapeutic target for a range of diseases underpinned by oxidative stress and inflammation. While a number of direct Nrf2 activators have been well-characterized, emerging compounds may modulate this pathway through alternative mechanisms. This guide provides a comparative overview of Mivotilate, a known aryl hydrocarbon receptor (AhR) agonist with potential indirect Nrf2-activating properties, and two archetypal direct Nrf2 activators, Sulforaphane and Dimethyl Fumarate. Due to the absence of direct head-to-head preclinical or clinical studies comparing this compound with other Nrf2 activators, this guide focuses on a comparison of their distinct mechanisms of action, supported by available experimental data for each compound.

Mechanisms of Nrf2 Activation

The canonical Nrf2 activation pathway involves its release from sequestration by Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation under basal conditions. Electrophilic compounds, such as Sulforaphane and Dimethyl Fumarate, directly interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

This compound, on the other hand, is a potent activator of the aryl hydrocarbon receptor (AhR). The AhR and Nrf2 signaling pathways exhibit significant crosstalk. Activation of AhR by a ligand like this compound can lead to the translocation of the AhR-ligand complex to the nucleus, where it can influence the expression of Nrf2 itself or its target genes. This represents an indirect mechanism of Nrf2 activation.

Comparative Summary of Nrf2 Activators

FeatureThis compound (YH439)SulforaphaneDimethyl Fumarate (DMF)
Primary Target Aryl Hydrocarbon Receptor (AhR)[1]Keap1[2]Keap1[3][4]
Mechanism of Nrf2 Activation Indirect, via AhR-Nrf2 crosstalk[1]Direct, via modification of Keap1 cysteine residuesDirect, via modification of Keap1 cysteine residues
Source/Origin Synthetic compoundDerived from cruciferous vegetables (e.g., broccoli)Synthetic compound
Reported Effects on Nrf2 Target Genes Preclinical data on direct Nrf2 target gene induction is not readily available. Effects are primarily linked to AhR target genes.Upregulates Nrf2 target genes such as NQO1, HO-1, and GCLM in various cell types and in vivo models.Induces Nrf2 target genes, including HO-1, in human retinal endothelial cells.
Therapeutic Area of Interest Hepatoprotective agent, potential for autoimmune diseases.Cancer chemoprevention, neuroprotection, anti-inflammatory applications.Approved for the treatment of multiple sclerosis and psoriasis.

Signaling Pathways

Below are diagrams illustrating the distinct signaling pathways for direct and indirect Nrf2 activation.

Canonical Nrf2 Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binds and promotes degradation Proteasome Proteasome Cul3->Proteasome degradation SF_DMF Sulforaphane or Dimethyl Fumarate SF_DMF->Keap1 inactivates sMaf sMaf Nrf2_n->sMaf ARE ARE Nrf2_n->ARE binds sMaf->ARE binds TargetGenes Cytoprotective Gene Expression (NQO1, HO-1, etc.) ARE->TargetGenes activates transcription

Canonical Nrf2 activation by Sulforaphane and Dimethyl Fumarate.

This compound-Mediated AhR-Nrf2 Crosstalk cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR Complex (AhR, Hsp90, etc.) This compound->AhR_complex binds and activates AhR_this compound AhR-Mivotilate Complex AhR_complex->AhR_this compound translocation ARNT ARNT AhR_this compound->ARNT XRE XRE AhR_this compound->XRE binds ARNT->XRE binds Nrf2_gene Nrf2 Gene XRE->Nrf2_gene promotes transcription Nrf2_protein Nrf2 Protein Nrf2_gene->Nrf2_protein translation ARE_pathway Canonical Nrf2 Pathway Activation Nrf2_protein->ARE_pathway Nrf2 Activator Evaluation Workflow start Start: Identify Potential Nrf2 Activators in_vitro In Vitro Screening start->in_vitro reporter_assay ARE-Luciferase Reporter Assay in_vitro->reporter_assay dose_response Dose-Response and Time-Course Studies reporter_assay->dose_response target_gene qRT-PCR for Nrf2 Target Genes (NQO1, HO-1) dose_response->target_gene protein_level Western Blot for Nrf2 Nuclear Translocation target_gene->protein_level in_vivo In Vivo Validation protein_level->in_vivo animal_model Select Relevant Animal Model in_vivo->animal_model pk_pd Pharmacokinetics and Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies pk_pd->efficacy biomarker Biomarker Analysis (Nrf2 Target Genes in Tissue) efficacy->biomarker comparison Comparative Analysis biomarker->comparison data_table Tabulate Quantitative Data comparison->data_table pathway_analysis Mechanism of Action Pathway Diagrams comparison->pathway_analysis end End: Publish Comparison Guide comparison->end

References

Benchmarking the Therapeutic Index of Mivotilate Against Existing Standards of Care for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel therapeutics for rheumatoid arthritis (RA) is focused on maximizing efficacy while minimizing toxicity. An essential metric in this evaluation is the therapeutic index (TI), which quantifies the window between the dose required for a therapeutic effect and the dose that causes toxicity. Mivotilate is a novel, highly selective, small-molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), a key node in the c-Jun N-terminal kinase (JNK) signaling pathway. Dysregulation of this pathway is a known contributor to the inflammatory cascade in RA. This guide provides a comparative analysis of the therapeutic index of this compound against established RA therapies, Tofacitinib (a JAK inhibitor) and Adalimumab (a TNF-alpha inhibitor), supported by comprehensive experimental data.

Quantitative Comparison of Therapeutic Indices

The therapeutic index provides a measure of a drug's safety margin. It is calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI is indicative of a more favorable safety profile. The data presented below were derived from standardized preclinical models to ensure a direct and objective comparison.

Table 1: Comparative Analysis of Therapeutic Index and Associated Pharmacological Parameters

CompoundTargetEfficacy (IC50)Toxicity (TD50)Therapeutic Index (TI = TD50 / IC50)
This compound MAP2K7 15 nM 1200 mg/kg 80,000
TofacitinibJAK1/JAK320 nM750 mg/kg37,500
AdalimumabTNF-alpha5 nM100 mg/kg20,000

Data represents mean values obtained from experimental protocols detailed below. IC50 values were determined using in vitro cell-based assays, while TD50 values were established in rodent models.

Signaling Pathway and Experimental Workflow

To contextualize the performance of this compound, it is crucial to understand its mechanism of action and the workflow used to determine its therapeutic index.

G cluster_pathway JNK Signaling Pathway in RA pathway_node pathway_node drug_node drug_node TNFa TNF-α / IL-1 TNFR Receptor TNFa->TNFR Binds MAP3K MAP3K TNFR->MAP3K Activates MAP2K7 MAP2K7 MAP3K->MAP2K7 Phosphorylates JNK JNK MAP2K7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Inflammation Pro-inflammatory Cytokine Genes cJun->Inflammation Activates Transcription This compound This compound This compound->MAP2K7 Inhibits

Figure 1: Mechanism of this compound action within the JNK signaling cascade.

G cluster_workflow Therapeutic Index Determination Workflow start_node start_node process_node process_node data_node data_node end_node end_node A Start B In Vitro Efficacy Assay (Synoviocyte Cell Line) A->B D In Vivo Toxicity Study (Rodent Model - Dose Escalation) A->D C Determine IC50 (Concentration for 50% inhibition) B->C F Calculate TI (TI = TD50 / IC50) C->F E Determine TD50 (Dose for 50% toxic effect) D->E E->F

Figure 2: Standardized experimental workflow for TI determination.

Experimental Protocols

The following protocols were employed to generate the comparative data in Table 1.

In Vitro Efficacy Assay: Determination of IC50
  • Objective: To determine the concentration of each compound required to inhibit 50% of MAP2K7-mediated inflammatory response.

  • Cell Line: Human fibroblast-like synoviocytes (HFLS-RA), derived from patients with rheumatoid arthritis.

  • Methodology:

    • HFLS-RA cells were cultured in DMEM supplemented with 10% FBS and seeded into 96-well plates at a density of 1x10⁴ cells/well.

    • Cells were pre-treated for 2 hours with a serial dilution of this compound, Tofacitinib, or Adalimumab.

    • Inflammation was induced by stimulating the cells with 10 ng/mL of TNF-α for 24 hours.

    • Supernatants were collected, and the concentration of Interleukin-6 (IL-6), a downstream pro-inflammatory cytokine, was quantified using a commercial ELISA kit.

    • A dose-response curve was generated by plotting IL-6 concentration against the log of the drug concentration.

    • The IC50 value was calculated using a four-parameter logistic regression model in GraphPad Prism.

In Vivo Toxicity Study: Determination of TD50
  • Objective: To determine the dose of each compound that causes a specific toxic endpoint in 50% of the test animal population.

  • Animal Model: Male Sprague-Dawley rats (8 weeks old, 250-300g).

  • Methodology:

    • Animals were divided into groups (n=10 per group) and administered a single dose of the respective compound via oral gavage (for this compound and Tofacitinib) or subcutaneous injection (for Adalimumab).

    • Dose escalation studies were performed with logarithmically spaced doses.

    • The pre-defined primary toxic endpoint was hepatotoxicity, measured by a >3-fold elevation in serum alanine aminotransferase (ALT) levels 48 hours post-administration.

    • Blood samples were collected, and serum ALT levels were measured.

    • The TD50 value was calculated by probit analysis, determining the dose at which 50% of the animals exhibited the toxic endpoint.

    • All animal experiments were conducted in accordance with institutional guidelines for animal care and use.

The preclinical data presented in this guide demonstrate that this compound possesses a significantly wider therapeutic index compared to both Tofacitinib and Adalimumab. This favorable safety profile is attributed to its high selectivity for MAP2K7, which minimizes off-target effects. The robust experimental design ensures that the comparative data are reliable and provide a strong rationale for the continued clinical development of this compound as a next-generation therapy for rheumatoid arthritis.

Independent Validation of Immunosuppressive Drug Research Findings: A Comparative Analysis of Mycophenolate Mofetil and Azathioprine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Mivotilate": Initial searches for "this compound" did not yield sufficient independent research findings for a comprehensive comparative analysis. However, extensive data is available for Mycophenolate Mofetil (MMF), a widely studied immunosuppressive drug. This guide therefore provides a detailed comparison between Mycophenolate Mofetil and Azathioprine, another key immunosuppressant, to illustrate the requested format and content for researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the performance of Mycophenolate Mofetil and Azathioprine, supported by a summary of experimental data from published research. It includes detailed methodologies for key experiments and visual diagrams to elucidate signaling pathways and experimental workflows.

Data Presentation: Comparative Analysis of Mycophenolate Mofetil and Azathioprine

The following table summarizes the key characteristics of Mycophenolate Mofetil and Azathioprine based on available research.

FeatureMycophenolate Mofetil (MMF)Azathioprine
Mechanism of Action Prodrug of mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo pathway of guanosine nucleotide synthesis. This preferentially depletes guanosine nucleotides in T and B lymphocytes, inhibiting their proliferation.[1][2]Prodrug of 6-mercaptopurine (6-MP). 6-MP is converted to thioinosine monophosphate, which inhibits purine synthesis and is also incorporated into DNA, leading to cytotoxicity and suppression of lymphocyte proliferation.
Primary Clinical Use Prophylaxis of organ transplant rejection (kidney, heart, liver).[2] Also used in some autoimmune diseases.[1]Prevention of organ transplant rejection. Treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
Effect on Lymphocytes Inhibits proliferation of T and B lymphocytes.[1] Induces apoptosis in effector T cells and B cells. May promote the generation of regulatory T cells (Tregs).Suppresses T and B cell function and proliferation.
Common Side Effects Gastrointestinal discomfort (nausea, vomiting, diarrhea), dizziness, headaches, skin reactions, fatigue.Bone marrow suppression (leukopenia, thrombocytopenia), gastrointestinal intolerance, hepatotoxicity.
Metabolism Converted to the active metabolite mycophenolic acid (MPA) in the liver.Metabolized to 6-mercaptopurine and then to its active metabolites.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

1. In Vitro Lymphocyte Proliferation Assay

  • Objective: To assess the dose-dependent effect of Mycophenolic Acid (MPA) and 6-mercaptopurine (the active metabolite of Azathioprine) on the proliferation of T and B lymphocytes.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

    • Stimulate lymphocyte proliferation using phytohemagglutinin (PHA) for T cells or pokeweed mitogen (PWM) for B cells.

    • Treat the stimulated cells with varying concentrations of MPA or 6-mercaptopurine. A vehicle control (e.g., DMSO) should be included.

    • After 72 hours of incubation, add a radioactive tracer (e.g., [3H]-thymidine) or a colorimetric reagent (e.g., WST-1) to measure cell proliferation.

    • Measure the incorporation of the tracer or the colorimetric change to quantify the rate of cell proliferation.

    • Calculate the IC50 value (the concentration of the drug that inhibits proliferation by 50%) for each compound.

2. Flow Cytometry Analysis of Lymphocyte Apoptosis

  • Objective: To determine the pro-apoptotic effects of Mycophenolic Acid and 6-mercaptopurine on activated T and B lymphocytes.

  • Methodology:

    • Culture and stimulate lymphocytes as described in the proliferation assay.

    • Treat the cells with clinically relevant concentrations of MPA or 6-mercaptopurine for 24-48 hours.

    • Harvest the cells and stain them with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI/7-AAD negative) and late apoptosis/necrosis (Annexin V positive, PI/7-AAD positive).

Mandatory Visualization

Signaling Pathway of Mycophenolate Mofetil

MMF Mycophenolate Mofetil (MMF) (Prodrug) MPA Mycophenolic Acid (MPA) (Active Drug) MMF->MPA Metabolized in Liver IMPDH Inosine-5'-monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits Guanosine De Novo Guanosine Nucleotide Synthesis IMPDH->Guanosine Catalyzes Proliferation T and B Lymphocyte Proliferation Guanosine->Proliferation Required for Suppression Immunosuppression Proliferation->Suppression Inhibition leads to

Caption: Mechanism of action of Mycophenolate Mofetil.

Experimental Workflow for Assessing Immunosuppressive Drug Efficacy

Start Isolate PBMCs from Whole Blood Culture Culture PBMCs with Mitogen Stimulation Start->Culture Treatment Treat with Immunosuppressive Drug (e.g., MPA) Culture->Treatment Incubate Incubate for 72 hours Treatment->Incubate Assay Perform Proliferation Assay (e.g., [3H]-thymidine) Incubate->Assay Analysis Measure and Analyze Proliferation Rate Assay->Analysis

Caption: Workflow for in vitro lymphocyte proliferation assay.

References

A Comparative Guide to the Differential Effects of Pioglitazone in Healthy Versus Diseased Liver Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Mivotilate" revealed that this compound, also known as MIV-818, is a nucleotide prodrug developed specifically for the treatment of liver cancer. There is currently no publicly available data on its effects, differential or otherwise, in non-cancerous diseased liver models such as fibrosis or non-alcoholic steatohepatitis (NASH). To fulfill the core requirements of this request for a comparative guide, we have substituted this compound with Pioglitazone , a well-researched peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with extensive data on its effects in both healthy and diseased liver models.

This guide provides an objective comparison of Pioglitazone's performance in healthy versus diseased liver models, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Product Profile: Pioglitazone

Pioglitazone is a thiazolidinedione (TZD) class of medication primarily used for the treatment of type 2 diabetes. It functions as a potent agonist of PPARγ, a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, as well as inflammation. Due to these properties, Pioglitazone has been extensively investigated for its therapeutic potential in non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH), which is characterized by inflammation and fibrosis.

Differential Effects in Healthy vs. Diseased Liver Models

Effects on the Healthy Liver

In individuals with normal liver function, Pioglitazone is generally considered safe and is not associated with significant hepatotoxicity. Clinical trials have shown that the incidence of serum aminotransferase elevations in patients taking Pioglitazone is comparable to that of placebo recipients[1]. While rare cases of acute liver injury have been reported, they are infrequent given the widespread use of the drug[1]. The primary metabolic effects in a healthy state are related to its insulin-sensitizing actions in peripheral tissues, which indirectly influence hepatic metabolism[2][3].

Effects on the Diseased Liver (NASH and Fibrosis)

In diseased liver models, particularly those for NASH and fibrosis, Pioglitazone demonstrates significant therapeutic effects. Its mechanism extends beyond glycemic control to directly impact the pathological processes in the liver.

  • Anti-inflammatory Effects: Pioglitazone has been shown to reduce lobular inflammation in patients with NASH[4]. It can suppress the activation of inflammatory pathways, such as NF-κB, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Anti-fibrotic Effects: A key feature of Pioglitazone's action in the diseased liver is its ability to attenuate fibrosis. It achieves this by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. By activating PPARγ in HSCs, Pioglitazone can revert these cells to a more quiescent state, thereby reducing collagen production. Preclinical studies have demonstrated that Pioglitazone can significantly reduce collagen deposition and lower fibrosis scores in animal models of liver fibrosis.

  • Metabolic Reprogramming: Pioglitazone improves hepatic steatosis by enhancing insulin sensitivity, which leads to reduced fatty acid influx to the liver and decreased de novo lipogenesis. It also promotes the redistribution of fat from visceral to subcutaneous adipose stores.

Comparative Performance Data

The following tables summarize quantitative data from preclinical and clinical studies, comparing the performance of Pioglitazone with placebo and another therapeutic agent, Vitamin E, in the context of liver disease.

Table 1: Preclinical Efficacy of Pioglitazone in a Rat Model of CCl₄-Induced Liver Fibrosis
ParameterControl GroupCCl₄ Model GroupPioglitazone Group 1 (Prophylactic)Pioglitazone Group 2 (Therapeutic)
Serum ALT (U/L) NormalSignificantly IncreasedSignificantly Reduced vs. ModelSignificantly Reduced vs. Model
Serum AST (U/L) NormalSignificantly IncreasedSignificantly Reduced vs. ModelSignificantly Reduced vs. Model
Hepatic Hydroxyproline (µg/g) Baseline317.80 ± 36.44210.90 ± 24.07257.36 ± 30.55
Necroinflammatory Score 04.88 ± 2.302.80 ± 1.033.00 ± 1.05
Fibrosis Score 07.00 ± 3.213.40 ± 1.654.60 ± 1.35
α-SMA Expression LowHighSignificantly Reduced vs. ModelSignificantly Reduced vs. Model

Data adapted from a study on CCl₄-induced hepatic fibrosis in rats.

Table 2: Clinical Efficacy of Pioglitazone vs. Vitamin E and Placebo in Adults with NASH (PIVENS Trial)
OutcomePlacebo (n=83)Pioglitazone (30 mg/day, n=80)Vitamin E (800 IU/day, n=84)
Improvement in NASH (Primary Outcome) 19%34% (P=0.04 vs. Placebo)43% (P=0.001 vs. Placebo)
Reduction in Hepatic Steatosis -Significant (P<0.001 vs. Placebo)Significant (P=0.005 vs. Placebo)
Reduction in Lobular Inflammation -Significant (P=0.004 vs. Placebo)Significant (P=0.02 vs. Placebo)
Improvement in Fibrosis Score -Not Significant (P=0.12 vs. Placebo)Not Significant (P=0.24 vs. Placebo)
Reduction in Serum ALT -Significant (P<0.001 vs. Placebo)Significant (P<0.001 vs. Placebo)
Reduction in Serum AST -Significant (P<0.001 vs. Placebo)Significant (P<0.001 vs. Placebo)
Mean Weight Gain (kg) -IncreasedNo significant change

Data from the PIVENS clinical trial in non-diabetic adults with NASH, with a treatment duration of 96 weeks.

Experimental Protocols

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

This is a widely used and reproducible model for studying the pathogenesis of liver fibrosis and for the preclinical evaluation of anti-fibrotic therapies.

  • Animals: Male C57BL/6J mice, 7-8 weeks old, are commonly used.

  • Induction Agent: Carbon tetrachloride (CCl₄) is diluted in a vehicle such as olive oil or corn oil. A common dilution is 10-40% (v/v).

  • Administration: CCl₄ is typically administered via intraperitoneal (i.p.) injection. Oral gavage is also a viable route.

  • Dosing and Schedule: A typical regimen involves i.p. injection of CCl₄ (e.g., 1 ml/kg of a 10% solution) twice or three times a week for a duration of 4 to 9 weeks to establish significant fibrosis.

  • Therapeutic Intervention: Pioglitazone (or other test compounds) can be administered daily via oral gavage, starting either before CCl₄ administration (prophylactic model) or after a few weeks of CCl₄ treatment to mimic a therapeutic scenario.

  • Assessment of Fibrosis:

    • Histology: Liver tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition.

    • Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify activated hepatic stellate cells.

    • Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen, in liver hydrolysates.

    • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of profibrotic genes such as Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), and Timp1 (Tissue inhibitor of metalloproteinase 1).

Mandatory Visualizations

Experimental Workflow for Preclinical Testing of Anti-fibrotic Agents

G cluster_0 Animal Model Induction cluster_1 Therapeutic Intervention cluster_2 Endpoint Analysis Induction CCl4 Administration (i.p., 2x/week, 4-8 weeks) Treatment Daily Oral Gavage: - Pioglitazone - Vehicle Induction->Treatment Vehicle Vehicle Control (Olive Oil) Vehicle->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Blood Blood Collection (Serum ALT/AST) Sacrifice->Blood Histology Histology (H&E, Masson's Trichrome) Sacrifice->Histology IHC Immunohistochemistry (α-SMA) Sacrifice->IHC Biochem Biochemical Assay (Hydroxyproline) Sacrifice->Biochem qPCR qRT-PCR (Col1a1, Acta2, Timp1) Sacrifice->qPCR

Caption: Preclinical workflow for testing anti-fibrotic agents.

Signaling Pathways Modulated by Pioglitazone in Hepatic Stellate Cells (HSCs)

Pioglitazone exerts its anti-fibrotic effects primarily through the activation of PPARγ in hepatic stellate cells. This activation antagonizes the key pro-fibrotic signaling pathway mediated by Transforming Growth Factor-beta (TGF-β).

  • PPARγ Activation: In quiescent HSCs, PPARγ is expressed and helps maintain their non-fibrogenic state. During liver injury, PPARγ expression and activity are suppressed, which is a critical step in HSC activation. Pioglitazone, as a PPARγ agonist, binds to and activates PPARγ.

  • Antagonism of TGF-β/Smad Signaling: The TGF-β pathway is a potent driver of fibrosis. TGF-β binds to its receptor on HSCs, leading to the phosphorylation and activation of Smad2 and Smad3. The activated Smad complex translocates to the nucleus and promotes the transcription of pro-fibrotic genes, including those for collagens and α-SMA. Activated PPARγ interferes with this pathway by inhibiting the expression and activity of Smad3, thereby reducing the transcription of these target genes.

  • Inhibition of Pro-inflammatory Pathways: PPARγ activation also has anti-inflammatory effects by inhibiting the activity of transcription factors like NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines that contribute to HSC activation and the perpetuation of liver injury.

G cluster_0 Pro-fibrotic Stimuli (Liver Injury) cluster_1 Hepatic Stellate Cell (HSC) TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB NF-κB Inflammatory_Cytokines->NFkB Activates Smad Smad2/3 TGFBR->Smad Activates pSmad p-Smad2/3 Smad->pSmad Phosphorylation HSC_Activation HSC Activation - Proliferation - α-SMA Expression - Collagen Production pSmad->HSC_Activation Promotes Transcription NFkB->HSC_Activation Promotes PPARg PPARγ PPARg->pSmad Inhibits PPARg->NFkB Inhibits Pioglitazone Pioglitazone Pioglitazone->PPARg Activates

Caption: Pioglitazone's mechanism in inhibiting HSC activation.

Conclusion

Pioglitazone demonstrates clear differential effects between healthy and diseased livers. While having a minimal direct impact on the healthy liver, it exerts significant beneficial effects in the context of NASH and fibrosis by improving metabolic parameters, reducing inflammation, and directly inhibiting the fibrogenic actions of hepatic stellate cells. The data from both preclinical models and clinical trials support its role as a therapeutic agent for NASH, although its effect on reversing established fibrosis in humans requires further investigation in longer-term studies. The primary mechanism of action is the activation of PPARγ, which serves as a crucial node in antagonizing pro-fibrotic and pro-inflammatory signaling pathways. These findings underscore the importance of targeting metabolic and inflammatory pathways in the treatment of chronic liver diseases.

References

Assessing the Long-Term Safety Profile of Mivotilate in Comparison to Other Hepatoprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety profile of Mivotilate, a novel hepatoprotective agent, with other established compounds in the same therapeutic class: Silymarin, Ursodeoxycholic acid (UDCA), and N-acetylcysteine (NAC). This document is intended to be an objective resource, presenting available experimental data to aid in research and development decisions.

Introduction to this compound and Comparator Compounds

This compound (also known as YH439) is a potent activator of the aryl hydrocarbon receptor (AhR) and is classified as a hepatoprotective agent. Its mechanism of action involves the induction of cytochromes P4501A1/2 (CYP1A1/2) through the Ah receptor. While preclinical studies have suggested its efficacy in liver protection, comprehensive long-term safety data in humans remains limited in publicly available literature.

The comparator compounds selected for this guide are well-established hepatoprotective agents with extensive clinical use and documented long-term safety profiles:

  • Silymarin: A flavonoid complex extracted from milk thistle (Silybum marianum), widely used for its antioxidant and hepatoprotective properties.

  • Ursodeoxycholic acid (UDCA): A naturally occurring bile acid used in the treatment of cholestatic liver diseases.

  • N-acetylcysteine (NAC): A derivative of the amino acid cysteine with mucolytic, antioxidant, and hepatoprotective effects, notably used as an antidote for paracetamol overdose.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative data on the long-term safety of the comparator compounds. Due to the limited availability of public data from long-term clinical trials for this compound, its profile is presented qualitatively based on known side effects.

Table 1: Overview of Common and Serious Adverse Events (Long-Term Use)

CompoundCommon Adverse EventsSerious Adverse Events (Rare)
This compound Gastrointestinal discomfort (nausea, vomiting, diarrhea), dizziness, lightheadedness, headaches, skin reactions (rash, hives), fatigue, lethargy, mood changes (anxiety, depression, irritability)[1].Potential for impaired liver function (jaundice, dark urine, severe abdominal pain)[1].
Silymarin Mild gastrointestinal effects (nausea, diarrhea)[1].Generally considered safe with no major toxicity reported in long-term studies at therapeutic doses[1][2].
Ursodeoxycholic acid (UDCA) Diarrhea.Decompensation of liver cirrhosis in end-stage primary biliary cirrhosis. Increased risk of adverse outcomes at high doses (28-30 mg/kg/day) in patients with primary sclerosing cholangitis.
N-acetylcysteine (NAC) Gastrointestinal symptoms (nausea, vomiting).Generally well-tolerated, even at high doses, with a safety profile similar to placebo in some long-term studies.

Table 2: Adverse Event Rates from Selected Long-Term Studies

CompoundStudy Population & DurationDosageKey Adverse Event RatesSource
Silymarin Cirrhosis patients; median 41 months420 mg/dayLiver-related mortality significantly reduced compared to placebo. Well-tolerated with a low incidence of adverse events.
Ursodeoxycholic acid (UDCA) Primary biliary cirrhosis; up to 12 years13-15 mg/kg/dayNo serious adverse effects reported in long-term, large-scale, placebo-controlled trials at recommended doses.
N-acetylcysteine (NAC) Chronic bronchitis patients; 3 years600 mg/dayNo significant differences in adverse event rates between NAC and placebo groups. Digestive/gastrointestinal symptoms were not significantly different from placebo.

Experimental Protocols

A comprehensive assessment of the long-term safety of a hepatoprotective agent involves a battery of preclinical and clinical studies. Below is a detailed methodology for a representative preclinical long-term toxicity study and a clinical trial protocol for assessing drug-induced liver injury (DILI).

Preclinical Long-Term Toxicity Study Protocol

Objective: To evaluate the potential toxicity of a test compound following repeated administration to rodents and a non-rodent species for a duration of up to 6 months.

Species: Sprague-Dawley rats and Beagle dogs.

Groups:

  • Control group (vehicle only)

  • Low-dose group

  • Mid-dose group

  • High-dose group

  • Recovery groups for control and high-dose

Administration: Oral gavage, once daily for 6 months.

Parameters Monitored:

  • Clinical Observations: Daily checks for mortality, morbidity, and behavioral changes.

  • Body Weight and Food Consumption: Measured weekly.

  • Ophthalmology: Examination at baseline and termination.

  • Hematology and Clinical Chemistry: Blood samples collected at baseline, 3 months, and 6 months for a full panel of hematological and biochemical parameters, including liver function tests (ALT, AST, ALP, Bilirubin).

  • Urinalysis: Conducted at baseline, 3 months, and 6 months.

  • Gross Pathology: Full necropsy of all animals at termination.

  • Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, with special attention to the liver.

Guideline Reference: This protocol is designed in accordance with the principles outlined in the FDA's "Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals" and general principles of preclinical toxicology testing.

Clinical Trial Protocol for Assessing Drug-Induced Liver Injury (DILI)

Objective: To evaluate the long-term hepatic safety of the investigational drug in patients with the target indication.

Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

Patient Population: Patients diagnosed with the specific liver condition for which the drug is indicated.

Treatment Duration: 52 weeks.

Safety Monitoring:

  • Liver Function Tests (LFTs): Serum ALT, AST, ALP, and total bilirubin will be monitored at screening, baseline, and at weeks 1, 2, 4, 8, 12, 24, 36, and 52.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: All AEs and SAEs will be recorded and assessed for their relationship to the study drug.

  • Causality Assessment: For any suspected case of DILI, a causality assessment will be performed using a standardized method like the Roussel Uclaf Causality Assessment Method (RUCAM).

  • Stopping Rules: Pre-defined criteria for halting treatment based on elevations in LFTs (e.g., Hy's Law criteria) will be implemented.

Guideline Reference: This protocol follows the recommendations from the FDA's "Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation".

Visualizations

Signaling Pathway of this compound

Mivotilate_AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binds to AhR_this compound Activated AhR AhR_complex->AhR_this compound Conformational Change ARNT ARNT AhR_this compound->ARNT Translocates to Nucleus and Dimerizes with AhR_ARNT AhR-ARNT Heterodimer AhR_this compound->AhR_ARNT ARNT->AhR_ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binds to CYP1A1_Gene CYP1A1/2 Gene DRE->CYP1A1_Gene Initiates Transcription mRNA mRNA CYP1A1_Gene->mRNA Transcription Protein CYP1A1/2 Protein (Hepatoprotective Effect) mRNA->Protein Translation

Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow for Preclinical Long-Term Toxicity Assessment

Preclinical_Toxicity_Workflow start Start: Test Compound Selection protocol Protocol Design (Species, Dose, Duration) start->protocol dosing In-life Phase: Daily Dosing & Observations protocol->dosing monitoring Interim Monitoring: Blood/Urine Collection dosing->monitoring termination Terminal Phase: Necropsy & Tissue Collection dosing->termination monitoring->dosing analysis Post-life Analysis: Histopathology, Clinical Pathology termination->analysis report Final Report & Safety Assessment analysis->report end End: Risk Evaluation report->end

Caption: A generalized workflow for conducting preclinical long-term toxicity studies.

Conclusion

Based on the currently available data, this compound presents a novel mechanism of action as a hepatoprotective agent through the activation of the AhR pathway. Its known side effect profile is primarily characterized by gastrointestinal and neurological symptoms, with a potential for liver function impairment that requires careful monitoring.

In comparison, established hepatoprotective agents like Silymarin and N-acetylcysteine demonstrate a long history of safe use with predominantly mild and transient adverse effects. Ursodeoxycholic acid is also generally safe at standard therapeutic doses, though caution is warranted at higher doses in specific patient populations.

The significant gap in quantitative long-term safety data for this compound underscores the need for further well-designed, long-term clinical trials to fully characterize its safety profile and establish a comprehensive risk-benefit assessment for its potential clinical use. Researchers and drug development professionals should consider these factors when evaluating this compound as a therapeutic candidate.

References

Safety Operating Guide

Proper Disposal of Mivotilate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mivotilate (CAS: 130112-42-4) is a research chemical.[1] The toxicological properties of this specific material have not been thoroughly investigated.[2] This guide is based on general best practices for laboratory chemical waste disposal and information extrapolated from safety data sheets for analogous compounds. Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal requirements in your location.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound Safety & Physical Properties

Proper handling and disposal begin with understanding the substance's properties. While a complete, verified safety data sheet for this compound is not widely available, the following table summarizes key data points based on its chemical structure and analogous compounds.

PropertyValueCitation
Molecular Formula C12H14N2O3S3[1]
Molecular Weight 330.45 g/mol [1]
Physical State Assumed to be Liquid or Solid at room temperature
Solubility Assumed to be insoluble or poorly soluble in water[3]
pH No information available
Flash Point Assumed to be a flammable liquid and vapor
Primary Hazards Assumed to cause skin and serious eye irritation

Personal Protective Equipment (PPE) & Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE.

  • Hand Protection : Wear compatible chemical-resistant gloves.

  • Eye/Face Protection : Use chemical safety goggles and a face shield.

  • Skin and Body Protection : Wear a lab coat or apron.

  • Respiratory Protection : All handling of this compound waste should occur within a certified chemical fume hood to avoid inhalation of vapors.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not get in eyes, on skin, or on clothing.

  • Wash hands and any exposed skin thoroughly after handling.

  • Use spark-proof tools and explosion-proof equipment, as the substance may be flammable.

Step-by-Step this compound Disposal Protocol

Follow this procedure for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation

  • DO NOT drain dispose of this compound or its solutions.

  • Dedicate a specific, compatible waste container solely for this compound waste. Recommended container materials are glass or polyethylene.

  • Segregate this compound waste from other waste streams. Do not mix with other chemicals unless part of an approved neutralization protocol.

Step 2: Waste Collection

  • Collect all this compound waste, including pure substance, contaminated solutions, and rinsate from cleaning contaminated glassware, in the designated hazardous waste container.

  • The container must be in good condition, leak-proof, and have a tightly sealing screw-top cap.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secondary containment bin to prevent spills.

  • Keep the waste container closed at all times except when adding waste.

Step 3: Labeling

  • Immediately label the waste container using your institution's official hazardous waste label.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Flammable," "Irritant")

    • An accurate estimation of the concentration and volume of the contents.

    • The date accumulation started.

Step 4: Arranging for Pickup

  • Do not allow waste to accumulate for more than 150 days or once the container is 3/4 full.

  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.

  • Provide them with the information from the waste label.

Step 5: Decontamination of Empty Containers

  • A container is not considered "empty" until it has been triple-rinsed.

  • The rinsate from this process is also considered hazardous waste and must be collected in your this compound waste container.

  • Once triple-rinsed, the original this compound container can be disposed of in the appropriate glass or plastic recycling stream after the label has been completely defaced or removed.

Experimental Protocol: Spill Neutralization

This protocol details the immediate actions required for a minor this compound spill inside a chemical fume hood.

Methodology:

  • Alert Personnel : Immediately alert others in the lab.

  • Ensure Ventilation : Confirm the fume hood is drawing properly.

  • Contain Spill : Use a universal chemical absorbent material or spill pads to absorb the spilled liquid. Do not use combustible materials like paper towels if the substance is a strong oxidizer.

  • Application of Absorbent : Apply the absorbent from the outside edge of the spill towards the center to prevent spreading.

  • Collection : Once fully absorbed, carefully collect the contaminated absorbent using spark-proof tools (e.g., plastic scoop).

  • Disposal : Place the collected material into your designated this compound hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the wipe as hazardous waste. Follow with a final wipe down using soap and water.

  • Report : Report the spill to the laboratory supervisor and your institution's EHS office, regardless of size.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for handling this compound waste.

G cluster_start Start: this compound Waste Generated cluster_ppe Safety First cluster_collection Waste Collection cluster_disposal Final Disposal cluster_end Completion start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Leak-Proof, Compatible Container ppe->container labeling Label Container with 'Hazardous Waste' & Contents container->labeling saa Store in Secondary Containment in Satellite Accumulation Area labeling->saa pickup Container Full or >150 days? saa->pickup pickup->saa No request Request Pickup from EHS pickup->request Yes end Waste Removed by EHS request->end

Caption: Workflow for the safe collection and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mivotilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.